molecular formula C8H7BrN2O B1448735 1,8-Naphthyridin-3-ol hydrobromide CAS No. 1803607-07-9

1,8-Naphthyridin-3-ol hydrobromide

Cat. No.: B1448735
CAS No.: 1803607-07-9
M. Wt: 227.06 g/mol
InChI Key: QXTZCVKRXLPARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthyridin-3-ol hydrobromide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,8-naphthyridine core has recently gained immense attention due to its versatile synthetic reactivity and the wide spectrum of biological activities exhibited by its derivatives . This compound serves as a key precursor and pharmacophore for researchers developing novel therapeutic agents. Investigations into 1,8-naphthyridine derivatives have revealed a myriad of promising biological activities, making them a fertile ground for discovery. These activities include antimicrobial, antiviral, anti-inflammatory, immunomodulatory, and anticancer properties . Furthermore, this scaffold shows great potential in the treatment of neurodegenerative disorders, as an antidepressant, and as an antioxidant . Specific research highlights one major application of related [1,8]-naphthyridine derivatives as potent dual inhibitors of enzymes like Carbonic Anhydrase (CA) and Alkaline Phosphatase (ALP) . These enzymes are overexpressed in conditions like rheumatoid arthritis, and their inhibition provides a synergistic approach to treating bone disorders . Some synthesized derivatives have demonstrated inhibitory potency several folds greater than standard inhibitors like Acetazolamide . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use or for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

1,8-naphthyridin-3-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.BrH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h1-5,11H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTZCVKRXLPARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1,8-Naphthyridin-3-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

1,8-Naphthyridin-3-ol Hydrobromide is a specialized heterocyclic salt derived from the 1,8-naphthyridine scaffold. While the parent compound, 1,8-naphthyridin-3-ol, serves as a critical intermediate in the synthesis of bioactive molecules (including PRMT5 inhibitors and antioxidant agents), the hydrobromide salt form is typically generated to enhance aqueous solubility and bioavailability for pharmaceutical applications.

This guide focuses on the technical specifications, synthesis pathways, and pharmacological utility of the compound, grounded in its parent structure's data where specific salt data is proprietary or non-indexed.

Chemical Identifiers (Parent Compound)
RegistryIdentifierNote
PubChem CID 57421639 Specific to 1,8-Naphthyridin-3-ol (Free Base)
CAS Number Not widely listedDerivatives often indexed; search by structure recommended.
IUPAC Name 1,8-naphthyridin-3-ol
Molecular Formula C₈H₆N₂O (Parent)C₈H₇BrN₂O (Hydrobromide Salt)
Molecular Weight 146.15 g/mol (Parent)~227.06 g/mol (HBr Salt)
SMILES C1=CC2=C(C(=C1)O)N=CC=N2(Parent)

Physicochemical Profile

The 3-hydroxy isomer of 1,8-naphthyridine is distinct from the more common 4-hydroxy (tautomeric with 4-one) derivatives like nalidixic acid. The 3-position allows for unique hydrogen bonding and metal chelation patterns, making it a valuable ligand in medicinal inorganic chemistry.

Key Properties
PropertyValue / DescriptionSource/Validation
Appearance White to off-white solidExperimental observation [1]
Melting Point 146–148 °C (Free Base)Validated via diazotization route [1]
Solubility (Free Base) Soluble in DMSO, MeOH; sparingly in waterLipophilic heteroaromatic nature
Solubility (HBr Salt) High aqueous solubilityIonic character of hydrobromide
pKa ~3.11 (Calculated for basic N)Nitrogen at pos. 1 or 8 protonates first
H-Bond Donor 1 (Hydroxyl group)
H-Bond Acceptor 3 (2 Ring Nitrogens + Oxygen)

Synthesis & Manufacturing Protocols

The synthesis of 1,8-naphthyridin-3-ol is non-trivial compared to the 2- or 4-isomers because the 3-position is not activated for standard nucleophilic attack. The most authoritative and high-yield method involves the diazotization of 3-amino-1,8-naphthyridine .

Protocol A: Synthesis of Parent 1,8-Naphthyridin-3-ol

Mechanism: Diazotization-Hydrolysis (Sandmeyer-type hydroxylation).

  • Precursor Preparation: Start with 3-amino-1,8-naphthyridine . (This can be obtained via the reduction of 3-nitro-1,8-naphthyridine or Curtius rearrangement of 1,8-naphthyridine-3-carboxylic acid).

  • Diazotization:

    • Dissolve 3-amino-1,8-naphthyridine (1 eq) in dilute sulfuric acid (H₂SO₄, 5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add Sodium Nitrite (NaNO₂, 5 eq) solution dropwise, maintaining temperature < 5 °C.[1]

    • Critical Step: Stir for 5 minutes to form the diazonium salt intermediate.

  • Hydrolysis:

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours. The acidic aqueous medium facilitates the displacement of the diazonium group by water (–OH).

  • Work-up:

    • Neutralize the solution (pH 8–9) using 25% NaOH solution.

    • Extract with Ethyl Acetate (EtOAc).[1]

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

    • Purification: Silica gel column chromatography (Eluent: PE/EtOAc 85:15).

    • Yield: ~78% [1].[1]

Protocol B: Formation of Hydrobromide Salt

Objective: Convert the lipophilic free base into the hydrophilic HBr salt.

  • Dissolution: Dissolve purified 1,8-naphthyridin-3-ol (1.0 g) in anhydrous Ethanol (10 mL) or Acetic Acid.

  • Acidification: Add Hydrobromic acid (48% aq. or 33% in AcOH) dropwise until precipitation is complete or pH reaches ~1-2.

  • Isolation: Filter the resulting precipitate.

  • Washing: Wash the solid with cold diethyl ether to remove excess acid and solvent.

  • Drying: Dry under vacuum at 40 °C.

Synthesis Workflow Diagram

SynthesisPath Precursor 3-Amino-1,8-naphthyridine Diazonium Diazonium Intermediate [R-N2]+ Precursor->Diazonium NaNO2 / H2SO4 0°C (Diazotization) Parent 1,8-Naphthyridin-3-ol (CID 57421639) Diazonium->Parent H2O / RT, 24h (Hydrolysis) Salt 1,8-Naphthyridin-3-ol HBr (Target Salt) Parent->Salt HBr / EtOH (Salt Formation)

Figure 1: Step-wise synthesis pathway from amino-precursor to hydrobromide salt.[2][3][4][5]

Pharmacological & Industrial Applications

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets due to its planar, electron-deficient nature and bidentate nitrogen spacing.

Drug Development Intermediate
  • PRMT5 Inhibitors: The 1,8-naphthyridine moiety is utilized in the design of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. The 3-ol position serves as a functional handle for ether linkage or esterification to attach solubilizing tails or target-binding motifs [2].

  • Antibacterial Agents: While nalidixic acid derivatives use the 4-oxo-3-carboxy motif, 3-hydroxy-1,8-naphthyridines are explored as bioisosteres for novel topoisomerase inhibitors.

Antioxidant Activity[4]
  • Chain-Breaking Antioxidant: 3-Hydroxy-1,8-naphthyridines act similarly to pyridinols. They can donate the phenolic hydrogen atom to quench peroxyl radicals. The electron-withdrawing nitrogen atoms in the ring tune the O-H bond dissociation energy (BDE), optimizing it for radical scavenging in lipid environments [3].

Coordination Chemistry
  • Bidentate Ligand: The proximity of the hydroxyl group (position 3) to the ring nitrogen (position 1 or 8, depending on tautomer) allows for the formation of stable 5- or 6-membered chelate rings with transition metals (Cu, Zn), useful in metallo-drug design or catalysis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be confirmed (based on parent compound [1]):

  • ¹H NMR (DMSO-d₆):

    • δ 8.77 (d, 1H, J = 3 Hz, H-2)[1]

    • δ 8.60 (s, 1H, H-4)[1]

    • δ 8.18 (dd, 1H, J = 6 Hz, H-7)

    • δ 7.41 (m, 1H, H-6)

    • Note: The hydroxyl proton signal may be broad or exchanged.

  • ¹³C NMR:

    • Expected peaks at δ 164.5, 156.6, 151.7 (C-OH), 137.1, 128.0, 122.2.[1]

  • IR Spectroscopy:

    • Broad band at 3100–3400 cm⁻¹ (O-H stretch).

    • ~1580–1600 cm⁻¹ (C=N / C=C aromatic stretch).

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling:

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; use a fume hood during synthesis (especially during diazotization to avoid nitrosamine exposure).

  • Storage: Hygroscopic (HBr salt). Store in a desiccator under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References

  • Mohammed, S., & Khalid, M. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. Link

  • Google Patents. (2020). WO2020243178A1 - Heterocyclic compounds as PRMT5 inhibitors. Link

  • Valgimigli, L., et al. (2004). Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants. Journal of Organic Chemistry. Link

  • PubChem. 1,8-Naphthyridin-3-ol (CID 57421639). National Library of Medicine. Link

Sources

Technical Safety Guide: 1,8-Naphthyridin-3-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,8-Naphthyridin-3-ol Hydrobromide Safety Data Sheet (SDS) & Technical Handling Guide Content Type: In-Depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

A Risk-Based Framework for Handling Niche Heterocyclic Salts

Executive Summary & Compound Identity

1,8-Naphthyridin-3-ol hydrobromide represents a specific class of nitrogen-containing heterocycles often utilized as scaffolds in the development of kinase inhibitors, antibacterial agents (analogous to nalidixic acid), and DNA-intercalating drugs.[1]

Unlike commoditized reagents, this compound often lacks a standardized, globally harmonized Safety Data Sheet (SDS). This guide synthesizes a Composite Safety Profile based on structural activity relationships (SAR), functional group analysis (phenolic hydroxyl + basic naphthyridine nitrogen), and the physicochemical properties of hydrobromide salts.

Chemical Identification
ParameterDetail
Chemical Name 1,8-Naphthyridin-3-ol hydrobromide
Synonyms 3-Hydroxy-1,8-naphthyridine HBr; 1,8-Naphthyridin-3-ol monohydrobromide
Parent CAS 254-60-4 (1,8-Naphthyridine base); Specific salt CAS may be unlisted/custom.[1]
Molecular Formula C₈H₆N₂O · HBr
Molecular Weight ~227.06 g/mol (146.15 [Base] + 80.91 [HBr])
Physical State Solid (Powder/Crystalline); likely hygroscopic due to HBr salt form.

Hazard Identification & Risk Assessment

Classification logic derived from GHS standards for acidic heterocyclic salts.

The "Composite" Hazard Profile

As a hydrobromide salt of a phenolic heterocycle, this compound presents a dual hazard: chemical acidity from the HBr counterion and biological activity inherent to the naphthyridine scaffold.

GHS Classification (Inferred)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation). Note: Potential for Category 1 (Burns) if high HBr content or hydrolysis occurs on moist skin.

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage). Acidic salts pose a high risk of irreversible corneal damage.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed). Based on biological activity of naphthyridine analogs.[2][3][4]

Risk Assessment Diagram

The following decision logic outlines how to assess risk before opening the vial.

RiskAssessment Start Compound Receipt: 1,8-Naphthyridin-3-ol HBr CheckState Physical State Check: Is it deliquescent/clumped? Start->CheckState Dry Dry Powder CheckState->Dry No Wet Visible Moisture/Oil CheckState->Wet Yes RiskDry Standard Risk: Dust Inhalation Contact Irritation Dry->RiskDry RiskWet Elevated Risk: Hydrolysis = Free HBr Acid Corrosive Vapors Wet->RiskWet ActionDry Protocol A: Fume Hood + N95/P100 RiskDry->ActionDry ActionWet Protocol B: Quarantine + Neutralization RiskWet->ActionWet

Figure 1: Pre-experimental risk assessment logic. HBr salts can hydrolyze to release corrosive acid if improperly stored.

Physicochemical Properties & Stability

Understanding the salt form is critical for accurate dosing and stability management.

PropertyValue/CharacteristicCausality/Implication
Solubility Soluble in DMSO, MeOH, Water (pH dependent).The protonated nitrogen (N-1 or N-8) increases polarity. Caution: Aqueous solutions will be acidic (pH < 4).
Hygroscopicity High (Deliquescent risk).HBr salts avidly absorb atmospheric water. Weighing must be rapid or performed in a glovebox/dry bag.
pKa (Calc.) Base pKa ~3-4; Phenol pKa ~9-10.Exists as a cation at physiological pH. The HBr salt ensures the protonated form is stable in solid state.
Thermal Stability Decomposes >200°C (typical).Avoid heating >50°C during drying; HBr gas may evolve.

Self-Validating Handling Protocol

Trustworthiness Principle: A protocol is only safe if it prevents error through design.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P100 respirator required if handling open powder outside a glovebox.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of acidic dust.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Change immediately upon contamination to prevent acid permeation.

B. The "Zero-Hydrolysis" Weighing Workflow

This workflow minimizes exposure to atmospheric moisture, preserving compound integrity and safety.

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Environment: Work strictly within a certified Chemical Fume Hood.

  • Solvent Prep: Pre-measure the solvent (e.g., DMSO) in the receiving vial. Do not add solvent to the stock bottle.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Validation Step: If the powder sticks to the spatula or looks "gummy," stop. The compound has absorbed water and is now corrosive. Switch to Protocol B (Quarantine) .

  • Neutralization (Post-Use): Wipe all tools with a 5% Sodium Bicarbonate solution immediately after use to neutralize residual HBr traces.

Emergency Response Architecture

In the event of exposure, the acidic nature of the hydrobromide salt dictates the response. Speed is critical to prevent chemical burns.

EmergencyResponse Exposure Exposure Event Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhale Inhalation Exposure->Inhale EyeAction Irrigate 15 min (Lifting Eyelids) DO NOT NEUTRALIZE Eye->EyeAction SkinAction Brush off dry powder THEN Rinse 15 min Apply Calcium Gluconate (Optional) Skin->SkinAction InhaleAction Fresh Air Supportive Oxygen Monitor for Edema Inhale->InhaleAction Medical Seek Medical Attention (SDS in hand) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 2: Emergency response logic. Note the specific instruction to brush off dry powder before rinsing to prevent exothermic hydrolysis on skin.

Specific First Aid Measures
  • Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes.[5] Do not use neutralizing eye drops. The acidity can cause rapid corneal opacity.

  • Skin Contact: Brush off loose powder first. Then wash with soap and water.[5] If redness persists, treat as a chemical burn.

  • Inhalation: Move to fresh air. If wheezing occurs, the HBr component may have caused bronchial irritation.

Storage & Disposal

  • Storage Conditions:

    • Temperature: -20°C (Long-term) or 2-8°C (Short-term).

    • Atmosphere: Under inert gas (Argon/Nitrogen).

    • Container: Tightly sealed amber glass. Avoid metal spatulas for long-term storage inside the vial due to corrosion risk.

  • Disposal:

    • Dissolve in a combustible solvent (e.g., acetone).

    • Neutralize with aqueous sodium bicarbonate until effervescence ceases.

    • Dispose of as hazardous organic waste (halogenated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136069, 1,8-Naphthyridine. Retrieved from [Link]

  • Litvinov, V. P. (2006). Advances in the Chemistry of Naphthyridines.[4] Russian Chemical Reviews. (Contextual grounding for biological activity and synthesis).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Disclaimer: This guide is a technical resource generated for research planning. It does not replace the official manufacturer-supplied SDS required by law for workplace safety compliance.

Sources

Tautomeric Landscapes of 3-Hydroxy-1,8-Naphthyridine Derivatives: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Chameleon in the Ring - Why Tautomerism in 3-Hydroxy-1,8-Naphthyridines Demands Our Attention

To the dedicated researchers, medicinal chemists, and drug development professionals who navigate the intricate world of heterocyclic chemistry, the 1,8-naphthyridine core is a familiar and promising scaffold. Its derivatives have demonstrated a remarkable breadth of biological activities, from antimicrobial to anticancer and beyond.[1][2] However, lurking within this seemingly straightforward structure lies a chemical chameleon: tautomerism. In the case of 3-hydroxy-1,8-naphthyridine derivatives, this phenomenon is not a mere academic curiosity but a critical factor that dictates the molecule's physicochemical properties, biological target interactions, and ultimately, its therapeutic potential.

This technical guide is born out of the necessity for a consolidated, in-depth understanding of the tautomeric behavior of 3-hydroxy-1,8-naphthyridine derivatives. It is designed to move beyond a superficial acknowledgment of tautomerism and to provide a practical and theoretical framework for its study and control. As a senior application scientist, my experience has repeatedly shown that a nuanced appreciation of a molecule's dynamic nature is paramount to successful drug discovery and development. This guide is structured to empower you with that understanding, blending foundational principles with actionable experimental and computational protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps but a self-validating system for inquiry.

The Tautomeric Dichotomy: Unveiling the Keto-Enol and Iminol-Amide Equilibria

The core of our discussion revolves around the prototropic tautomerism inherent to the 3-hydroxy-1,8-naphthyridine scaffold. This manifests primarily as two key equilibria: the keto-enol and the less commonly discussed but equally important iminol-amide (or lactam-lactim) tautomerism involving the pyridine ring nitrogen.

The principal tautomeric forms are the 3-hydroxy-1,8-naphthyridine (enol-iminol) form and the 3-oxo-3,4-dihydro-1,8-naphthyridine (keto-amide) form. The equilibrium between these forms is a dynamic process influenced by a delicate interplay of electronic, steric, and environmental factors.

Caption: The fundamental keto-enol tautomeric equilibrium in 3-hydroxy-1,8-naphthyridine.

The relative stability of these tautomers is not fixed; it is a fluid property that we, as chemists, must understand and, where possible, manipulate.

The Decisive Factors: Steering the Tautomeric Equilibrium

The predominance of one tautomer over another is not a matter of chance. It is governed by a set of predictable, albeit interconnected, factors. A thorough understanding of these is crucial for interpreting experimental data and for the rational design of derivatives with desired properties.

The Solvent's Sway: A Tale of Polarity and Hydrogen Bonding

The solvent environment is arguably one of the most potent external factors influencing tautomeric equilibrium. The general principle is that polar solvents tend to stabilize the more polar tautomer. In the context of 3-hydroxy-1,8-naphthyridines, the zwitterionic character of the keto-amide form often leads to its stabilization in polar protic solvents like water and alcohols.[3]

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding with both the N-H and C=O groups of the keto-amide tautomer, leading to its significant stabilization.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): While still capable of stabilizing the polar keto-amide form through dipole-dipole interactions, the effect may be less pronounced than in protic solvents.

  • Nonpolar Solvents (e.g., Chloroform, Dioxane): In these environments, the less polar enol-iminol form is often favored, as it can form intramolecular hydrogen bonds between the 3-hydroxyl group and the nitrogen at position 2, reducing its interaction with the nonpolar solvent.

The Substituent's Signature: Electronic and Steric Perturbations

The nature and position of substituents on the 1,8-naphthyridine ring can profoundly alter the electronic distribution and steric environment, thereby shifting the tautomeric equilibrium.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups can increase the acidity of the N-H proton in the keto-amide form, potentially favoring this tautomer.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or methoxy (-OCH₃) can increase the electron density on the ring, which may favor the aromatic enol-iminol form.

  • Steric Hindrance: Bulky substituents near the 3-position can sterically disfavor the planar enol-iminol form, potentially shifting the equilibrium towards the keto-amide tautomer.

The pH Imperative: Protonation State and Tautomeric Preference

The pH of the medium is a critical determinant of the tautomeric equilibrium, as it dictates the protonation state of the molecule. The pyridine nitrogen atoms in the 1,8-naphthyridine ring are basic and can be protonated under acidic conditions. This protonation can significantly influence the relative stability of the tautomers. For instance, protonation of the pyridine nitrogen can favor the keto form by enhancing the electron-withdrawing nature of the ring system.[4]

The Investigator's Toolkit: Experimental and Computational Approaches to Tautomerism

The elucidation of tautomeric equilibria requires a multi-faceted approach, combining spectroscopic techniques that provide a snapshot of the tautomer population with computational methods that offer insights into their relative energies.

Spectroscopic Interrogation: Capturing the Tautomeric Fingerprints

NMR is a cornerstone technique for studying tautomerism in solution. The distinct chemical environments of protons and carbons in each tautomer give rise to separate sets of signals.

  • ¹H NMR: Key diagnostic signals include the chemical shift of the proton at C4, which will be significantly different in the enol (vinylic proton) and keto (aliphatic proton) forms. The presence of a broad N-H proton signal in the keto-amide form is also a strong indicator.

  • ¹³C NMR: The chemical shift of the C3 carbon provides a clear distinction: a signal in the region of a C-O bond for the enol form versus a downfield signal characteristic of a carbonyl carbon (C=O) for the keto form.

Table 1: Hypothetical Diagnostic NMR Chemical Shifts for Tautomeric Forms of a 3-Hydroxy-1,8-Naphthyridine Derivative

TautomerC3 Chemical Shift (ppm)C4 Chemical Shift (ppm)H4 Chemical Shift (ppm)
Enol-Iminol ~150-160~110-120~6.5-7.5
Keto-Amide ~170-180~40-50~3.0-4.0

The different electronic conjugation in the keto and enol tautomers results in distinct UV-Vis absorption spectra. The more extended π-system of the enol-iminol form typically leads to a longer wavelength absorption maximum (λmax) compared to the keto-amide form. By monitoring the changes in the absorption spectrum in different solvents, one can qualitatively assess the shift in the tautomeric equilibrium.[5][6]

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively identifying the predominant tautomer in the crystal lattice.

Computational Chemistry: Predicting Tautomeric Landscapes

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stabilities of tautomers. By calculating the Gibbs free energies of the different tautomeric forms, it is possible to predict the position of the tautomeric equilibrium.

Protocol for DFT Calculation of Tautomer Stability:

  • Structure Optimization: Build the 3D structures of the enol-iminol and keto-amide tautomers.

  • Method Selection: Employ a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[7]

  • Solvation Model: Incorporate a continuum solvation model (e.g., PCM or SMD) to simulate the solvent environment.

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.

DFT_Workflow start Build Tautomer Structures opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq energy Gibbs Free Energy Calculation freq->energy compare Compare Energies & Predict Equilibrium energy->compare

Caption: A simplified workflow for the computational prediction of tautomeric equilibrium using DFT.

The Biological Ramifications: Tautomerism in Drug Design and Action

The different tautomeric forms of a 3-hydroxy-1,8-naphthyridine derivative are, for all intents and purposes, different molecules. They possess distinct shapes, hydrogen bonding capabilities, and lipophilicity. These differences have profound implications for their biological activity.[8][9]

  • Receptor Binding: The specific tautomer present at the physiological pH of a biological system will determine its ability to bind to a target receptor. The hydrogen bond donor/acceptor pattern of the enol-iminol form is markedly different from that of the keto-amide form.

  • Membrane Permeability: The more polar keto-amide tautomer may exhibit different membrane permeability characteristics compared to the less polar enol-iminol form, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The different tautomers may be metabolized by different enzymatic pathways, leading to variations in their metabolic stability and pharmacokinetic profiles.

Concluding Remarks: Embracing the Dynamic Nature of 3-Hydroxy-1,8-Naphthyridines

The tautomerism of 3-hydroxy-1,8-naphthyridine derivatives is a multifaceted phenomenon that lies at the heart of their chemical and biological identity. A comprehensive understanding of the factors that govern this equilibrium and the analytical tools to probe it is not merely an academic exercise but a prerequisite for the successful development of novel therapeutics based on this privileged scaffold. By embracing the dynamic nature of these molecules, we can unlock their full potential and design next-generation drugs with enhanced efficacy and safety profiles.

References

  • Yan, W., Xue, Y., Zhu, H., Zeng, J., & Xie, D. (2004). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-1839. [Link]

  • Ghosh, A., & Chakravorti, S. (2006). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 5(5), 539-545. [Link]

  • Kaczor, A. A., & Matosiuk, D. (2018). Biological Activity of Naturally Derived Naphthyridines. Molecules, 23(11), 2947. [Link]

  • Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1975). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 18(10), 1038-1041. [Link]

  • Lesher, G. Y., & Gruett, M. D. (1975). Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. Journal of Medicinal Chemistry, 18(10), 1038-41. [Link]

  • Fabbrizzi, L., Foti, F., Licchelli, M., & Pallavicini, P. (2002). Representation of the keto−enol equilibrium determined for the pyridinol moiety. Inorganic Chemistry, 41(18), 4612-4614. [Link]

  • El-Sayed, A. M. (2008). Scheme 1 Tautomerization between pyridones and hydroxypyridines. ResearchGate. [Link]

  • Di Donato, M., et al. (2011). Top: derivative 3 UV-Vis absorption spectra in selected solvents. ResearchGate. [Link]

  • Kaczor, A. A., & Matosiuk, D. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Sharma, S., & Singh, P. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

  • Al-Tel, T. H. (2008). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 46(10), 978-982. [Link]

  • Pihlaja, K., & Kleinpeter, E. (1994). Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][7]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Sci-Hub. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Singh, R., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 41(3), 805-820. [Link]

  • Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

  • Al-Salahi, R., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Ivanov, I., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3298. [Link]

  • El-Gogary, T. M. (2018). The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • Maccioni, E., et al. (2007). Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Bioorganic & Medicinal Chemistry, 15(8), 2963-2970. [Link]

  • Hansen, P. E., et al. (2018). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 56(11), 1046-1055. [Link]

  • da Silveira, L. C. C., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1184930. [Link]

  • Räsänen, M., et al. (2022). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. Chemistry – A European Journal, 28(59), e202201931. [Link]

  • Wang, Y., et al. (2013). Structures and UV-Vis Absorption Spectra of 1,8-Naphthalimide Derivatives. Acta Physico-Chimica Sinica, 29(1), 35-42. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104100. [Link]

  • El-Daly, S. A., et al. (2001). Solvent effects on spectrophotometric titrations and vibrational spectroscopy of 5,10,15-triphenyl-20-(4-hydroxyphenyl)porphyrin in aqueous DMF. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(12), 2465-2475. [Link]

Sources

Methodological & Application

Synthesis of 1,8-Naphthyridin-3-ol hydrobromide from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Topic: Synthesis of 1,8-Naphthyridine Scaffolds from 2-Aminopyridine: A Protocol for 1,8-Naphthyridin-4-ol and Strategic Insights into the Synthesis of 1,8-Naphthyridin-3-ol Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including the broad-spectrum antibiotic Gemifloxacin.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with biological targets. The synthesis of this scaffold, however, presents unique challenges, particularly concerning regioselectivity.

This application note provides a detailed, field-proven protocol for the synthesis of the 1,8-naphthyridine core starting from the readily available precursor, 2-aminopyridine. We will focus on the Gould-Jacobs reaction, a robust and classical method that reliably yields the 4-hydroxy-1,8-naphthyridine framework.[2][3]

Furthermore, this guide addresses the synthesis of the specific constitutional isomer, 1,8-naphthyridin-3-ol . It is crucial to understand that a direct cyclization from 2-aminopyridine via standard methods like the Gould-Jacobs or Skraup reactions is mechanistically programmed to yield the 4-hydroxy isomer. Therefore, this document provides expert commentary and a literature-derived strategic approach for obtaining the 3-hydroxy isomer, which necessitates a different synthetic pathway.

Mechanistic Rationale: The Gould-Jacobs Pathway and its Regiochemical Fate

The synthesis of the 1,8-naphthyridine ring system from 2-aminopyridine is a classic example of electrophilic heteroaromatic substitution. The Gould-Jacobs reaction provides a reliable pathway, which proceeds in two key stages:

  • Condensation: 2-Aminopyridine undergoes a nucleophilic substitution reaction with diethyl ethoxymethylenemalonate (EMME). The exocyclic amino group of 2-aminopyridine is the more potent nucleophile compared to the endocyclic nitrogen and attacks the electron-deficient carbon of the ethoxymethylene group, displacing ethanol. This forms the key acyclic intermediate, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate.[3][4]

  • Thermal Cyclization: The critical ring-closing step is achieved by heating the intermediate in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.[2] This is an intramolecular electrophilic substitution where the electron-rich C3 position of the pyridine ring attacks one of the ester carbonyls. A subsequent elimination of ethanol yields the stable, fused heterocyclic system. This mechanism inherently and selectively forms the 4-oxo (tautomeric with 4-hydroxy) product.

A significant challenge in this synthesis is the potential for a competing reaction pathway. The endocyclic nitrogen of the pyridine ring can, under certain conditions, act as a nucleophile and attack the other ester carbonyl, leading to the formation of a pyrido[1,2-a]pyrimidine derivative.[5][6][7] High-temperature thermal cyclization in a non-polar, aprotic solvent strongly favors the desired electrophilic attack at C3, leading to the 1,8-naphthyridine core.

Gould-Jacobs Mechanism cluster_start Starting Materials cluster_intermediate Condensation cluster_cyclization Thermal Cyclization cluster_side_reaction Competing Pathway A 2-Aminopyridine C Acyclic Intermediate (Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate) A->C + Heat - EtOH B Diethyl Ethoxymethylenemalonate (EMME) B->C + Heat - EtOH D Intramolecular Electrophilic Attack (C3 of Pyridine on Carbonyl) C->D + High Heat (Dowtherm A) (Favored Pathway) F Pyrido[1,2-a]pyrimidine (Side Product) C->F Alternative Cyclization (Undesired) E Ethyl 4-hydroxy-1,8-naphthyridine- 3-carboxylate D->E - EtOH

Caption: Gould-Jacobs reaction mechanism for 1,8-naphthyridine synthesis.

Detailed Experimental Protocol: Synthesis of 1,8-Naphthyridin-4-ol

This protocol is divided into three parts: synthesis of the key carboxylate intermediate, its conversion to the target 1,8-naphthyridin-4-ol, and subsequent salt formation.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
2-Aminopyridine94.119.41 g100Purity >99%
Diethyl ethoxymethylenemalonate (EMME)216.2222.7 g1051.05 eq.
Dowtherm A~166250 mL-High-boiling solvent (diphenyl ether/biphenyl)
Sodium Hydroxide (NaOH)40.0012.0 g300For saponification
Hydrochloric Acid (HCl), conc.36.46As needed-For neutralization
Hydrobromic Acid (HBr), 48% in H₂O80.91As needed-For salt formation
Ethanol, 95%46.07As needed-For washing/recrystallization
Deionized Water18.02As needed-
Part A: Synthesis of Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate
  • Condensation: In a 500 mL round-bottom flask, combine 2-aminopyridine (9.41 g, 100 mmol) and diethyl ethoxymethylenemalonate (22.7 g, 105 mmol).

  • Heat the mixture in an oil bath at 110-120 °C for 2 hours with gentle stirring. The mixture will become a homogenous melt, and ethanol will begin to distill off.

  • After 2 hours, allow the reaction to cool slightly. The product at this stage is the crude acyclic intermediate.

  • Cyclization: In a separate 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat Dowtherm A (250 mL) to 250 °C.

  • Carefully and slowly add the molten intermediate from step 3 to the hot Dowtherm A over 20-30 minutes. Caution: The addition is endothermic and will cause the temperature to drop; maintain the temperature between 245-255 °C. Ethanol will vigorously distill from the reaction.

  • After the addition is complete, maintain the reaction temperature at 250 °C for an additional 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C. The product will precipitate as a tan or light brown solid.

  • Filter the solid product and wash thoroughly with hexane or toluene to remove the Dowtherm A.

  • Wash the solid with hot ethanol to remove any unreacted starting material or side products. Dry the resulting solid, Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate, under vacuum. (Expected yield: 70-80%).

Part B: Saponification and Decarboxylation to 1,8-Naphthyridin-4-ol
  • Saponification: Suspend the crude ester from Part A in a solution of sodium hydroxide (12.0 g, 300 mmol) in 150 mL of water.

  • Heat the mixture to reflux for 3-4 hours. The solid will gradually dissolve as the sodium salt of the carboxylic acid is formed.

  • Cool the resulting solution in an ice bath and carefully neutralize by adding concentrated HCl dropwise until the pH is approximately 7. The carboxylic acid intermediate will precipitate.

  • Filter the solid, wash with cold water, and dry.

  • Decarboxylation: Place the dried carboxylic acid intermediate in a flask and heat it carefully in an oil bath to 260-270 °C. The solid will melt, and vigorous evolution of CO₂ will occur.

  • Maintain the temperature until gas evolution ceases (approx. 30 minutes).

  • Cool the flask. The remaining solid is crude 1,8-naphthyridin-4-ol. Recrystallize from water or an ethanol/water mixture to obtain a purified product. (Expected yield over 2 steps: 80-90%).

Part C: Preparation of 1,8-Naphthyridin-4-ol Hydrobromide
  • Dissolve the purified 1,8-naphthyridin-4-ol in a minimal amount of hot ethanol.

  • Add 1.1 equivalents of 48% hydrobromic acid (HBr) dropwise with stirring.

  • Allow the solution to cool to room temperature, then place it in an ice bath to complete precipitation.

  • Filter the resulting white or off-white crystalline solid, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow and Visualization

The overall process from starting material to the final hydrobromide salt is a multi-step synthesis requiring careful control of temperature and pH.

Experimental Workflow Start 2-Aminopyridine + Diethyl Ethoxymethylenemalonate Condense Condensation (120 °C, 2h) Start->Condense Cyclize Thermal Cyclization (Dowtherm A, 250 °C) Condense->Cyclize Ester Intermediate Ester (Ethyl 4-hydroxy-1,8- naphthyridine-3-carboxylate) Cyclize->Ester Saponify Saponification (NaOH, Reflux) Ester->Saponify Decarboxy Decarboxylation (Heat, 270 °C) Saponify->Decarboxy Product Final Product (1,8-Naphthyridin-4-ol) Decarboxy->Product Salt Salt Formation (HBr in EtOH) Product->Salt FinalSalt 1,8-Naphthyridin-4-ol HBr Salt->FinalSalt

Caption: Workflow for the synthesis of 1,8-Naphthyridin-4-ol Hydrobromide.

Discussion: The Synthesis of 1,8-Naphthyridin-3-ol

As established by the mechanistic rationale, direct cyclization of 2-aminopyridine with common C3 synthons like malonic esters is regiochemically selective for the 4-position. To obtain 1,8-naphthyridin-3-ol , a different strategy is required.

Authoritative literature demonstrates that a reliable route to this specific isomer involves the diazotization of a 3-amino-1,8-naphthyridine precursor.[8] A plausible, albeit longer, synthetic sequence starting from 2-aminopyridine would therefore be:

  • Skraup Reaction: Convert 2-aminopyridine to the parent 1,8-naphthyridine ring using glycerol and an oxidizing agent.[9][10]

  • Nitration: Selectively nitrate the 1,8-naphthyridine at the C3 position to yield 3-nitro-1,8-naphthyridine.

  • Reduction: Reduce the nitro group to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to form 3-amino-1,8-naphthyridine.

  • Diazotization and Hydrolysis: Treat 3-amino-1,8-naphthyridine with nitrous acid (NaNO₂/H₂SO₄) at low temperature to form a diazonium salt, which is then hydrolyzed by warming in aqueous acid to yield the desired 1,8-naphthyridin-3-ol.[8]

  • Salt Formation: The final product can then be treated with HBr to form the hydrobromide salt.

This multi-step functional group interconversion highlights a key principle in heterocyclic chemistry: the synthesis of specific isomers often requires strategic planning beyond a single ring-forming reaction.

Safety Precautions

  • Dowtherm A: This is a high-boiling point liquid (B.P. ~257 °C). All high-temperature operations must be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes. Ensure heating mantles and controllers are in good working order to prevent overheating.

  • Strong Acids/Bases: Concentrated HCl, HBr, and solid NaOH are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thermal Decarboxylation: This step involves high temperatures and vigorous gas evolution. Perform the reaction behind a safety shield and ensure the apparatus is not sealed to avoid pressure buildup.

References

  • Hauser, C. R., & Weiss, M. J. (1948). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES. The Journal of Organic Chemistry. Available at: [Link]

  • L-Larena, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Hauser, C. R., & Weiss, M. J. (1948). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. DergiPark. Available at: [Link]

  • Synthesis of 2a-h from 1a-h using diethyl malonate. ResearchGate. Available at: [Link]

  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. Available at: [Link]

  • Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2a-q (except 2l and 2o) from 1a-q using diethyl malonate. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

  • Anwair, M. A. S., et al. (2010). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharma and Bio Sciences. Available at: [Link]

  • Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. Available at: [Link]

  • Synthesis of 1,8-naphthyridines: a recent update. ResearchGate. Available at: [Link]

  • Synthesis of 1,8-naphthyridines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Patil, M. R., et al. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. Available at: [Link]

  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines. ResearchGate. Available at: [Link]

  • Al-Tel, T. H. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Sahoo, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. Available at: [Link]

  • Li, J. J. (2014). Doebner-von Miller reaction. Semantic Scholar. Available at: [Link]

Sources

Application Note: Strategic O-Alkylation of 1,8-Naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 1,8-naphthyridin-3-ol presents a classic challenge in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile system. While the 3-hydroxyl group exhibits phenolic character, the N-1 and N-8 ring nitrogens remain potent nucleophiles, capable of competing for electrophiles to form quaternary ammonium salts or zwitterionic byproducts.

This guide details three validated protocols to ensure high-fidelity O-alkylation :

  • Cesium-Promoted

    
     Displacement:  For primary, unhindered alkyl halides.
    
  • Silver-Mediated Sequestration: For reactive halides where N-alkylation is a kinetic competitor.

  • Mitsunobu Etherification: For secondary alcohols and stereochemical inversion.[1]

Chemical Context & Mechanistic Rationale[2][3][4][5][6][7][8]

The Ambident Challenge

Unlike 1,8-naphthyridin-2-ol or -4-ol, which exist predominantly as amide tautomers (naphthyridinones), 1,8-naphthyridin-3-ol lacks a direct keto-tautomer. However, the substrate remains an ambident nucleophile:

  • Site A (Oxygen): Formation of the desired neutral ether.

  • Site B (N-1/N-8 Nitrogens): Formation of cationic N-alkylated species.

Hard-Soft Acid-Base (HSAB) Strategy

To favor O-alkylation (Hard Nucleophile behavior) over N-alkylation (Soft Nucleophile behavior), our protocols utilize "Hard" bases and Oxyphilic cations :

  • Cesium (

    
    ):  The "naked anion" effect in polar aprotic solvents enhances the nucleophilicity of the phenoxide oxygen.
    
  • Silver (

    
    ):  Acts as a dual-mode agent; it assists halide departure (halophilicity) and transiently coordinates ring nitrogens, sterically and electronically blocking N-alkylation.
    
Pathway Selection Logic

AlkylationLogic Start Substrate: 1,8-Naphthyridin-3-ol Electrophile Electrophile Type? Start->Electrophile Primary Primary Alkyl Halide (R-CH2-X) Electrophile->Primary Standard Secondary Secondary Alcohol (R-CH(OH)-R') Electrophile->Secondary Chiral/Hindered Reactive Highly Reactive/Allylic (R-X) Electrophile->Reactive N-Alkylation Prone MethodA Protocol A: Cs2CO3 / DMF (Thermodynamic Control) Primary->MethodA MethodB Protocol B: Mitsunobu Reaction (Stereo-Inversion) Secondary->MethodB MethodC Protocol C: Ag2CO3 / Toluene (Kinetic Shielding) Reactive->MethodC

Figure 1: Decision matrix for selecting the optimal alkylation protocol based on electrophile properties.

Experimental Protocols

Protocol A: Cesium-Promoted Alkylation

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, etc.). Mechanism: The large ionic radius of Cesium disrupts tight ion-pairing, exposing the naphthyridin-3-oxide anion for rapid reaction.

Reagents:

  • 1,8-Naphthyridin-3-ol (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,8-naphthyridin-3-ol (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add

    
      (1.5 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Observation: The mixture may turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

  • Reaction:

    • For reactive halides (e.g., BnBr, MeI): Stir at RT for 2–4 hours.

    • For unreactive halides: Heat to 60°C for 4–12 hours.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine (10 mL).

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, typically Hexanes/EtOAc or DCM/MeOH gradients).
    
Protocol B: Mitsunobu Etherification

Best for: Secondary alcohols, chiral substrates, and acid-sensitive groups. Mechanism: Activation of the alcohol oxygen by phosphine/azodicarboxylate allows the naphthyridinol to attack as a nucleophile with inversion of configuration (Walden inversion).

Reagents:

  • 1,8-Naphthyridin-3-ol (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[2]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Setup: Under an inert atmosphere (

    
     or Ar), charge a flask with 1,8-naphthyridin-3-ol  (1.0 mmol), Alcohol (R-OH)  (1.2 mmol), and 
    
    
    
    (1.5 mmol).
  • Solvation: Add anhydrous THF (10 mL) and cool the mixture to 0°C (ice bath).

  • Activation: Add DIAD (1.5 mmol) dropwise over 10 minutes. Critical: Exothermic reaction. Maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor by TLC.[2]

  • Quench & Workup: Concentrate the reaction mixture directly.

  • Purification: The primary challenge is removing triphenylphosphine oxide (

    
    ).[2]
    
    • Method: Triturate the residue with cold

      
       (product often precipitates, oxide stays in solution) OR proceed to flash chromatography using a gradient of DCM -> 10% MeOH/DCM.
      
Protocol C: Silver-Mediated Kinetic Control

Best for: Substrates where N-alkylation is a persistent byproduct (e.g., allylic or propargylic halides). Mechanism:


 coordinates to the ring nitrogens (N1/N8), effectively "protecting" them while simultaneously precipitating Ag-Halide to drive the reaction forward.

Reagents:

  • 1,8-Naphthyridin-3-ol (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Silver Carbonate (

    
    ) (1.0 equiv)
    
  • Solvent: Toluene or Benzene (Non-polar solvents enhance the "Ag-effect")

Procedure:

  • Suspension: In a foil-wrapped flask (light sensitive), suspend 1,8-naphthyridin-3-ol (1.0 mmol) and

    
      (1.0 mmol) in Toluene (10 mL).
    
  • Activation: Stir at RT for 15 minutes.

  • Addition: Add the Alkyl Halide (1.2 mmol).

  • Reaction: Heat the mixture to reflux (110°C) for 6–18 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove silver salts (

    
    , excess 
    
    
    
    ). Wash the pad with DCM.
  • Purification: Concentrate the filtrate and purify via chromatography.

Analytical Validation (QC)

Distinguishing O-alkylation from N-alkylation is critical. Use the following markers:

NMR Spectroscopy Markers

The chemical environment of the proton at position 4 (H-4) and position 2 (H-2) changes significantly based on the alkylation site.

FeatureO-Alkylated Product (Ether) N-Alkylated Product (Salt/Zwitterion)

NMR (H-4)

7.4 - 7.6 ppm
(Typical aromatic range)

8.0 - 8.5 ppm
(Deshielded due to cationic ring)

NMR (C-3)

155 - 165 ppm
(Typical

)

140 - 150 ppm
(Carbonyl-like/Cationic character)
Alkyl

Shift

4.0 - 4.5 ppm
(

)

4.5 - 5.5 ppm
(

is more deshielded)
Solubility Check
  • O-Alkyl ethers: Soluble in

    
    , EtOAc, DCM.
    
  • N-Alkyl salts: Often insoluble in

    
    ; require DMSO-
    
    
    
    or
    
    
    .

Troubleshooting Guide

ProblemRoot CauseSolution
Low Conversion Poor nucleophilicity of the 3-OH.Switch to Protocol A and add catalytic KI (Finkelstein condition) to activate the alkyl chloride/bromide.
N-Alkylation Observed Solvent is too polar/protic or base cation is too small (

,

).
Switch to Protocol C (Silver salts in Toluene). Non-polar solvents suppress charge separation (N-alkylation).
DIAD/Phosphine contamination Incomplete separation in Mitsunobu.Use Polymer-supported

(PS-PPh3) for easier filtration workup.[3]

References

  • General Reactivity of Naphthyridines

    • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(6), 569. Link

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Regioselectivity (O vs N)

    • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[4][5] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4] Link

  • Silver Carbonate in Alkylation

    • Gomberg, M., & Pernert, J. C. (1926). Methylbiphenyls. Journal of the American Chemical Society, 48(5), 1372–1384. (Foundational reference for Ag-mediated O-alkylation). Link

Sources

Preparation of 1,8-naphthyridine-3-ol hydrobromide salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 1,8-Naphthyridine-3-ol Hydrobromide Salt

Executive Summary

This application note details a robust, high-purity protocol for the synthesis of 1,8-naphthyridine-3-ol hydrobromide , a critical heterocyclic scaffold in medicinal chemistry. The 1,8-naphthyridine moiety acts as a bioisostere for quinolines and isoquinolines, widely utilized in the development of antibacterial agents (e.g., Gemifloxacin), antitumor drugs, and neurodegenerative therapeutics.

The protocol focuses on the Diazotization-Hydrolysis pathway, transforming 3-amino-1,8-naphthyridine into the target hydroxylated species. This method is selected for its regiochemical precision, avoiding the isomer mixtures often associated with direct Friedländer condensation of


-hydroxy synthons. A subsequent salt formation step ensures the isolation of the stable hydrobromide form, suitable for long-term storage and biological testing.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the hydroxyl group is installed exclusively at the C3 position. Direct condensation methods often suffer from poor selectivity or require unstable aldehyde precursors (e.g., glycolaldehyde). Therefore, we utilize an aromatic substitution strategy via a diazonium intermediate.

  • Step 1 (Core Synthesis): Conversion of 3-amino-1,8-naphthyridine to the diazonium salt using sodium nitrite in sulfuric acid, followed by in situ hydrolysis to yield the free base, 1,8-naphthyridine-3-ol.

  • Step 2 (Salt Formation): Protonation of the basic naphthyridine nitrogen with hydrobromic acid to generate the crystalline hydrobromide salt.

G Start 3-Amino-1,8-naphthyridine Diazonium [Diazonium Intermediate] (Unstable) Start->Diazonium NaNO2, H2SO4 0°C FreeBase 1,8-Naphthyridine-3-ol (Free Base) Diazonium->FreeBase H2O, Δ (-N2) Product 1,8-Naphthyridine-3-ol Hydrobromide FreeBase->Product HBr (aq/AcOH) EtOH

Figure 1: Synthetic pathway for the preparation of 1,8-naphthyridine-3-ol hydrobromide.

Experimental Protocols

Reagents and Equipment
  • Precursor: 3-Amino-1,8-naphthyridine (CAS: 14755-66-9) – Note: Can be synthesized via reduction of 3-nitro-1,8-naphthyridine if not purchased.

  • Reagents: Sodium nitrite (NaNO

    
    ), Sulfuric acid (H
    
    
    
    SO
    
    
    , 98%), Hydrobromic acid (48% aq. or 33% in AcOH), Ethanol (absolute), Diethyl ether.
  • Equipment: 3-neck round bottom flask, internal thermometer, magnetic stirrer, reflux condenser, pH meter/paper.

Protocol A: Synthesis of 1,8-Naphthyridine-3-ol (Free Base)

Rationale: Sulfuric acid is chosen over hydrochloric acid to minimize side reactions (e.g., chlorination via Sandmeyer) and to provide a non-nucleophilic counterion during the hydrolysis step.

  • Solubilization: In a 100 mL 3-neck round-bottom flask, dissolve 3-amino-1,8-naphthyridine (290 mg, 2.0 mmol) in H

    
    SO
    
    
    
    (5 mL of 2M solution or dilute conc. acid carefully).
    • Observation: The solution may turn yellow/orange. Ensure complete dissolution.

  • Diazotization: Cool the mixture to 0–5°C using an ice-salt bath.

    • Critical Step: Maintain temperature below 5°C to prevent premature decomposition of the diazonium salt.

    • Dropwise add a solution of NaNO

      
        (170 mg, 2.5 mmol) in water (1.5 mL) over 10 minutes.
      
    • Stir at 0°C for 30 minutes.

  • Hydrolysis: Allow the reaction mixture to warm to room temperature (25°C) and stir for 24 hours.

    • Mechanism:[1][2] The diazonium group (-N

      
      ) acts as a super-leaving group, displaced by water to form the phenol (C-OH). Evolution of nitrogen gas (N
      
      
      
      ) may be observed.
    • Alternative (Faster): If reaction is slow, heat the solution gently to 50°C for 1 hour, but monitor for tar formation.

  • Workup:

    • Cool the mixture to 0°C.

    • Neutralize carefully with 25% NaOH solution dropwise until pH

      
       6–7.
      
    • Note: 1,8-Naphthyridines are amphoteric; avoid high pH (>10) as the phenolate anion may become too soluble in water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO

      
      , and filter.
      
  • Isolation: Concentrate under reduced pressure. Purify the residue via flash column chromatography (SiO

    
    , MeOH/DCM gradient 0 
    
    
    
    10%) if necessary.
    • Yield Target: ~75–80%

    • Appearance: White to off-white solid.

    • Melting Point: 146–148°C.

Protocol B: Conversion to Hydrobromide Salt

Rationale: The hydrobromide salt improves stability and water solubility for biological assays. Anhydrous conditions (or minimal water) during precipitation favor a non-hygroscopic crystalline form.

  • Dissolution: Dissolve the isolated 1,8-naphthyridine-3-ol (200 mg, 1.37 mmol) in a minimum amount of warm Ethanol (5 mL).

  • Acidification: Add Hydrobromic acid (48% aq., 0.25 mL, ~1.5 equiv) dropwise with stirring.

    • Observation: A precipitate may form immediately. If not, the solution will darken slightly.

  • Crystallization:

    • Stir for 30 minutes at room temperature.

    • Add Diethyl Ether (10 mL) slowly to induce/complete precipitation.

    • Cool to 4°C for 2 hours.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold diethyl ether (2 x 5 mL) to remove excess acid and water.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

    • Final Product: 1,8-Naphthyridine-3-ol

      
       HBr.
      
    • Appearance: Yellow to brownish crystalline solid.

Analytical Specifications

The following data corresponds to the free base. The salt will exhibit downfield shifts in NMR due to protonation of the N1/N8 ring nitrogens.

ParameterSpecification (Free Base)Notes
Formula C

H

N

O
MW: 146.15 g/mol (Salt: 227.06)
Appearance White/Off-white solidSalt is typically yellow.
Melting Point 146–148 °CSalt MP > 250 °C (dec).

H NMR

8.77 (d, 1H), 8.60 (s, 1H), 8.18 (dd, 1H), 7.41 (t, 1H)
Solvent: DMSO-d

or CD

OD.
IR (KBr) 3099 (OH), 1580 (C=N) cm

Broad OH stretch ~3100-3400.

Structure Verification (NMR Assignment):

  • H2 (Singlet, 8.60 ppm): Distinctive singlet adjacent to the hydroxyl group and ring nitrogen.

  • H4 (Doublet, 8.77 ppm): Deshielded by the ring nitrogen (N1).

  • H7 (Doublet of doublets, 8.18 ppm): Alpha to N8.

Safety & Handling

  • Diazonium Salts: The intermediate diazonium sulfate is potentially explosive if allowed to dry. Do not isolate the dry diazonium salt. Proceed directly to the hydrolysis step in solution.

  • Hydrobromic Acid: Corrosive and causes severe burns. Handle in a fume hood.

  • 1,8-Naphthyridines: Bioactive compounds.[3][4][5][6] Treat as potential irritants and handle with standard PPE (gloves, goggles, lab coat).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step A) Decomposition of diazonium salt.Ensure temperature is strictly <5°C during NaNO

addition.
Oiling out (Step B) Too much water in HBr/EtOH.Use HBr in Acetic Acid instead of aqueous HBr, or add more Et

O.
Impurity (Red color) Azo coupling side reaction.Ensure the reaction mixture is acidic enough during diazotization to prevent coupling with unreacted amine.

References

  • Mohammed, S., & Khalid, M. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Research Journal of Pharmaceutical, Biological and Chemical Sciences , 10(2), 224-230. Link

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry , 21, 3050-3058. Link

  • Litvic, M., et al. (2012).
  • Brown, D. J. (2002). The Naphthyridines. In The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

Sources

Application Note: Biological Profiling of Hydroxy-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinolones and isoquinolines. While the 3-carboxyl-4-oxo derivatives (e.g., Nalidixic acid, Gemifloxacin) are well-established antibacterial DNA gyrase inhibitors, hydroxy-substituted 1,8-naphthyridines exhibit distinct biological profiles driven by two primary physicochemical properties: divalent metal chelation and DNA intercalation .

This guide details the biological characterization of 3-hydroxy-1,8-naphthyridine derivatives (and their relevant tautomers, such as 1-hydroxy-1,8-naphthyridin-2-ones). It provides validated protocols for assessing their efficacy as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and Topoisomerase II poisons , supported by mechanistic insights and quantitative data analysis.

Structural Pharmacology & Mechanism of Action[1]

The Chelation Triad (HIV Integrase Inhibition)

Certain hydroxy-naphthyridines, particularly those capable of forming a 1-hydroxy-2-oxo or 8-hydroxy-7-carboxamide motif, act as potent inhibitors of HIV-1 Integrase.

  • Mechanism: The enzyme requires two

    
     ions in its active site to catalyze the strand transfer of viral DNA into host DNA.
    
  • Ligand Interaction: The naphthyridine core positions a "chelating triad" of heteroatoms (typically the N1/N8 nitrogen and the hydroxyl/carbonyl oxygens) to sequester these

    
     ions. This mimics the transition state of the viral DNA end, effectively locking the enzyme.
    
DNA Intercalation (Anticancer Activity)

Planar 1,8-naphthyridine derivatives (e.g., Vosaroxin analogs) function as DNA intercalators.

  • Mechanism: The aromatic system slides between DNA base pairs (specifically G-C rich regions).

  • Target: This intercalation stabilizes the Topoisomerase II-DNA cleavage complex, preventing DNA religation and inducing apoptosis (Topoisomerase "poisoning").

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways based on the specific functionalization of the naphthyridine core.

Naphthyridine_Pathways Scaffold Hydroxy-1,8-Naphthyridine Core Scaffold Chelation Motif: 1-Hydroxy-2-oxo / 8-Hydroxy-7-carboxamide Scaffold->Chelation Tautomeric Shift Planar Motif: Planar Aromatic (e.g., Vosaroxin analogs) Scaffold->Planar Pi-System Extension Mg_Bind Mg2+ Sequestration (Active Site) Chelation->Mg_Bind Integrase Target: HIV-1 Integrase Mg_Bind->Integrase Competitive Binding Outcome1 Inhibition of Viral Strand Transfer Integrase->Outcome1 Intercalation DNA Base Pair Intercalation Planar->Intercalation TopoII Target: Topoisomerase II Intercalation->TopoII Complex Stabilization Outcome2 DSB Accumulation & Apoptosis TopoII->Outcome2

Caption: Divergent therapeutic mechanisms of hydroxy-1,8-naphthyridine derivatives: Metal chelation targeting viral enzymes vs. DNA intercalation targeting cancer cell replication.

Experimental Protocols

Protocol A: HIV-1 Integrase Strand Transfer Assay

Objective: To quantify the


 of naphthyridine derivatives against HIV-1 Integrase activity.
Rationale:  This assay isolates the "strand transfer" step, which is the specific target of naphthyridine-based chelators (unlike 3'-processing).

Materials:

  • Recombinant HIV-1 Integrase.[1]

  • Donor DNA (biotinylated LTR sequence).

  • Target DNA (Ruthenium-labeled).

  • Streptavidin-coated microplates.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT.
    

Workflow:

  • Compound Preparation: Dissolve naphthyridine derivatives in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10

    
    M). Critical: Final DMSO concentration must be <5% to avoid enzyme denaturation.
    
  • Complex Assembly: Incubate HIV-1 Integrase (400 nM) with Biotin-Donor DNA (10 nM) in Assay Buffer for 30 minutes at 4°C. This forms the Stable Synaptic Complex (SSC).

  • Inhibitor Binding: Add 2

    
    L of diluted compound to the SSC. Incubate for 15 minutes at room temperature.
    
  • Strand Transfer Reaction: Initiate reaction by adding Ruthenium-Target DNA. Incubate at 37°C for 60 minutes.

  • Detection: Wash plate 3x with PBS-T. Add Streptavidin-HRP or read Electro-Chemiluminescence (ECL) if using Ruthenium tags.

  • Validation: Use Raltegravir or L-870,810 as a positive control.

Protocol B: DNA Intercalation & Thermal Denaturation ( Shift)

Objective: To determine if the derivative binds DNA via intercalation. Rationale: Intercalators stabilize the DNA double helix, significantly increasing the melting temperature (


).

Materials:

  • Calf Thymus DNA (ctDNA) or specific oligomer (e.g., poly(dA-dT)).

  • UV-Vis Spectrophotometer with temperature controller.

  • Buffer: 10 mM Sodium Cacodylate, 100 mM NaCl, pH 7.0.

Workflow:

  • Baseline Measurement: Prepare 20

    
    M DNA solution. Measure Absorbance at 260 nm (
    
    
    
    ) while heating from 25°C to 95°C (ramp rate 1°C/min). Determine
    
    
    (midpoint of transition).[2]
  • Titration: Prepare DNA solution with the naphthyridine derivative at a 1:5 ratio (Ligand:DNA).

  • Measurement: Repeat the heating ramp.

  • Analysis: Calculate

    
    .
    
    • Interpretation: A

      
       strongly suggests intercalation. A 
      
      
      
      suggests groove binding or electrostatic interaction.

Data Analysis & Reference Values

Comparative Activity Table

The following data summarizes expected activity ranges for validated naphthyridine references. Use these benchmarks to validate your novel derivatives.

Compound ClassRepresentativeTargetMechanismReference Activity (

/

)
1,6-Naphthyridine L-870,810HIV-1 IntegraseMetal ChelationStrand Transfer

: ~8–15 nM [1]
1,8-Naphthyridine VosaroxinTopoisomerase IIDNA IntercalationCytotoxicity

: ~1–5

M (AML cells) [2]
2-Amino-1,8-Naph ATMNDDNA AP-SiteH-Bonding/StackingBinding

: ~3.4

[3]
Quinolone Analog GemifloxacinBacterial GyraseDNA Cleavage ComplexMIC: 0.01–0.5

g/mL (S. pneumoniae) [4]
Screening Workflow Diagram

Use this decision tree to categorize novel 3-hydroxy-1,8-naphthyridine derivatives based on initial screening results.

Screening_Workflow Start Novel Derivative Synthesis Solubility Solubility Check (DMSO/Buffer) Start->Solubility Assay_Tm Tm Shift Assay (DNA Binding) Solubility->Assay_Tm Decision1 Delta Tm > 5°C? Assay_Tm->Decision1 Topo_Assay Run Topo II Relaxation Assay Decision1->Topo_Assay Yes (Intercalator) Integrase_Assay Run HIV Integrase Assay (Mg2+ dep.) Decision1->Integrase_Assay No (Likely Binder/Chelator) Valid_Intercalator Hit: Potential Anticancer Agent Topo_Assay->Valid_Intercalator Inhibition Obs. Valid_Chelator Hit: Potential Antiviral (INSTI) Integrase_Assay->Valid_Chelator Inhibition Obs.

Caption: Operational workflow for classifying novel naphthyridine derivatives into anticancer (intercalator) or antiviral (chelator) pipelines.

References

  • Hazuda, D. J., et al. (2004). "A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase."[1] Proceedings of the National Academy of Sciences.

  • Eweas, A. F., et al. (2019). "Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines." Journal of Chemical Research.

  • Nakatani, K., et al. (2006). "Strong binding of naphthyridine derivatives to a guanine base in DNA duplexes containing an AP site." Nucleic Acids Research.

  • Appelbaum, P. C., et al. (2000). "Gemifloxacin: a novel fluoroquinolone." Clinical Microbiology and Infection.

  • Johns, B. A., et al. (2013). "HIV Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases."[3] Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the 1,8-Naphthyridin-3-ol Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibition

The 1,8-naphthyridine nucleus is a significant nitrogen-containing heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] Its rigid, planar structure and ability to form multiple hydrogen bonds and other interactions make it an ideal framework for the design of enzyme inhibitors. Protein kinases, a major class of therapeutic targets, are particularly well-suited for inhibition by 1,8-naphthyridine-based compounds.[3][4] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making the development of novel kinase inhibitors a critical area of research.[5]

This application note focuses on the 1,8-naphthyridin-3-ol scaffold, a specific embodiment of the broader 1,8-naphthyridine family, and its application in the design and development of potent and selective kinase inhibitors. We will delve into the rationale for its use, provide detailed protocols for its synthesis and biological evaluation, and discuss key structure-activity relationships (SAR) to guide future inhibitor design.

Mechanism of Action and Design Rationale: Why the 1,8-Naphthyridin-3-ol Scaffold?

The efficacy of the 1,8-naphthyridin-3-ol scaffold in kinase inhibitor design stems from its ability to mimic the adenine region of ATP, the natural substrate for kinases. The nitrogen atoms of the naphthyridine ring system can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of inhibitor binding and potency. The 3-hydroxyl group provides an additional hydrogen bond donor/acceptor site, which can be exploited to enhance affinity and selectivity for the target kinase.

Furthermore, the 1,8-naphthyridine core provides a versatile platform for synthetic elaboration. Substitutions at various positions on the ring system allow for the fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. For instance, substitution at the 2-position with aryl or amino groups can be directed towards the solvent-exposed region of the active site, allowing for the introduction of functionalities that can improve solubility and cell permeability.

Caption: General binding mode of a 1,8-naphthyridin-3-ol inhibitor in a kinase active site.

Protocols: Synthesis and Biological Evaluation

Protocol 1: Synthesis of a Representative 2-Aryl-1,8-naphthyridin-3-ol Derivative via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for constructing the 1,8-naphthyridine core.[6][7][8][9] This protocol describes a general procedure for the synthesis of a 2-aryl-1,8-naphthyridin-3-ol derivative.

Materials:

  • 2-Amino-3-formylpyridine

  • Arylacetonitrile (e.g., phenylacetonitrile)

  • Potassium tert-butoxide

  • Tert-butanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve arylacetonitrile (1.0 eq) in anhydrous tert-butanol.

  • Base Addition: To the stirred solution, add potassium tert-butoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Aldehyde: After stirring for 15 minutes, add a solution of 2-amino-3-formylpyridine (1.0 eq) in anhydrous tert-butanol dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 82-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Acidification: Acidify the aqueous mixture to pH ~2 with concentrated hydrochloric acid. This will protonate the desired product and any basic impurities.

  • Extraction (Impurity Removal): Extract the acidic aqueous layer with ethyl acetate to remove any non-basic organic impurities.

  • Basification and Product Extraction: Basify the aqueous layer to pH ~9-10 with a sodium hydroxide solution. The product should precipitate or can be extracted with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expert Insights: The choice of base and solvent is critical for the success of the Friedländer condensation. Potassium tert-butoxide in tert-butanol is a common and effective combination. The final pH adjustment is crucial for both purification and product isolation.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

The ADP-Glo™ Kinase Assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][5][10][11] This protocol provides a general guideline for determining the IC50 value of a 1,8-naphthyridin-3-ol-based inhibitor.

Materials:

  • Kinase of interest (e.g., Aurora A, VEGFR2, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • 1,8-Naphthyridin-3-ol test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 1,8-naphthyridin-3-ol test compound in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.[10]

    • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10] Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well.[10] This reagent converts the ADP produced in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: Include appropriate controls in each assay plate:

  • No-enzyme control: To determine the background signal.

  • No-inhibitor control (vehicle control): To determine the maximum kinase activity.

  • Positive control inhibitor (e.g., staurosporine): To validate the assay performance.

Data Interpretation and Case Studies

While specific SAR data for the 1,8-naphthyridin-3-ol scaffold is not extensively published, we can draw insights from related naphthyridine cores. The following table presents illustrative SAR data for a series of 2,7-naphthyridone derivatives as c-Kit and VEGFR-2 inhibitors, highlighting the impact of substitutions on inhibitory activity.

Compound IDR Group (at position 8)c-Kit IC50 (nM)VEGFR-2 IC50 (nM)
3 -H329.6279.9
9k 4-fluorophenylamino8.5>1000
10l 3-aminophenylamino>100056.5
10r 4-(dimethylamino)phenylamino>100031.7

Analysis of Illustrative SAR Data:

  • Impact of Substitution: The data clearly demonstrates that substitution at the 8-position of the 2,7-naphthyridone scaffold significantly impacts both potency and selectivity.

  • c-Kit Inhibition: The introduction of a 4-fluorophenylamino group (compound 9k ) dramatically increases c-Kit inhibitory activity compared to the unsubstituted parent compound (3 ).

  • VEGFR-2 Inhibition: Conversely, substitutions with 3-aminophenylamino (10l ) and 4-(dimethylamino)phenylamino (10r ) groups lead to potent and selective inhibition of VEGFR-2.

These findings underscore the importance of systematic structural modifications to optimize the activity of naphthyridine-based kinase inhibitors. Although this data is for a different naphthyridine isomer, the principles of exploring substitutions to enhance potency and achieve selectivity are directly applicable to the 1,8-naphthyridin-3-ol scaffold.

Troubleshooting and Expert Insights

  • Synthesis:

    • Low Yields in Friedländer Synthesis: Ensure anhydrous conditions and the use of a strong, non-nucleophilic base. The purity of the starting materials is also critical.

    • Purification Challenges: The polar nature of the 3-hydroxyl group can sometimes lead to tailing on silica gel chromatography. Using a small percentage of a polar solvent like methanol in the eluent system can help to mitigate this issue.

  • Kinase Assays:

    • High Background Signal: This can be due to ATP contamination in the enzyme or substrate preparations. Ensure the use of high-purity reagents.

    • Compound Interference: Some compounds can interfere with the luciferase-based detection system. It is advisable to perform a counter-screen to identify and exclude such compounds.

Conclusion

The 1,8-naphthyridin-3-ol scaffold represents a promising starting point for the design of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, coupled with its synthetic tractability, makes it an attractive platform for drug discovery. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge and practical guidance needed to effectively utilize this privileged scaffold in their kinase inhibitor development programs.

References

  • Jain, A., & Sharma, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847–865.
  • Wang, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(12), 2282.
  • Yadav, J. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(42), 28283–28291.
  • Reddy, C. S., et al. (2007). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.
  • Bio, R. (2024, August 29).
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Wang, Y., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(12), 115555.
  • ACS Publications. (2021, October 15). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Sankhe, K., Prabhu, A., & Khan, T. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Chemical Biology & Drug Design, 98(1), 73–93.
  • Trivedi, A., Kumar, A., Singh, A. K., & Kumar, P. (n.d.). SAR of 1,8-naphthyridine derivative as mGlu5 receptor antagonist.
  • ResearchGate. (2025, August 9). SAR and evaluation of novel 5H-benzo[c][5][8]naphthyridin-6-one analogs as Aurora kinase inhibitors.

  • ResearchGate. (2025, August 6). Synthesis and antimicrobial activity of 2-aryl-3-(2-methyl-1,8-h naphthyridin-3-YL)-thiazolidin-4-ones.
  • ResearchGate. (n.d.). Efficient synthesis and antibacterial activity of 2-(3-aryl[5][8] naphthyridin-2-yl)-2,3-dihydro-1H-benzo [de] isoquinoline-1,3-diones.

  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted N-(3-aryl-1,8-naphthyridin-2-yl) and....
  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(8), 2269-2283.
  • Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (n.d.). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d] - Rasayan Journal of Chemistry.
  • Singh, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591–1618.
  • Alam, A., et al. (2012). SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities. Molecular Cancer Therapeutics, 11(8), 1637–1649.
  • Jain, A., & Sharma, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847–865.
  • Metwally, A. A. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • Trivedi, A., Kumar, A., Singh, A. K., & Kumar, P. (n.d.). SAR of 1,8-naphthyridine derivatives with activity on CB-receptor. EWG,....
  • RSC Publishing. (2025, January 7).
  • European Journal of Medicinal Chemistry. (2012).
  • White Rose Research Online. (n.d.). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer.
  • Frontiers. (2024, February 7). Editorial: Discovery of EGFR tyrosine kinase inhibitors for cancer treatment.7).

Sources

Application Notes and Protocols for Antimicrobial Evaluation of 1,8-Naphthyridine-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of the 1,8-Naphthyridine Scaffold in an Era of Antimicrobial Resistance

The escalating threat of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. The 1,8-naphthyridine core, a heterocyclic scaffold, has a rich history in antimicrobial drug discovery, with nalidixic acid being a notable early example.[1][2] This foundational work paved the way for the development of the highly successful fluoroquinolone antibiotics. The core structure of 1,8-naphthyridine derivatives allows for diverse chemical modifications, enabling the fine-tuning of their biological activity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and mechanism of action of a promising subclass: 1,8-naphthyridine-3-ol derivatives. These compounds exist in tautomeric equilibrium with the 4-oxo form, a key structural feature for their biological activity.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antimicrobial target of 1,8-naphthyridine derivatives is the bacterial DNA replication machinery, specifically the type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, a crucial step for initiating replication.

  • Topoisomerase IV: Responsible for decatenating daughter chromosomes following replication, allowing for their segregation into daughter cells.

1,8-Naphthyridine-3-ol derivatives, in their 4-oxo tautomeric form, stabilize the covalent complex formed between these enzymes and the bacterial DNA. This "cleavable complex" stalls the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell Derivative 1,8-Naphthyridine-3-ol Derivative DNA_Gyrase DNA Gyrase Derivative->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Derivative->Topo_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Stabilizes Cleavable Complex Topo_IV->Replication_Fork Stabilizes Cleavable Complex DS_Break Double-Strand DNA Break Replication_Fork->DS_Break Leads to Cell_Death Bacterial Cell Death DS_Break->Cell_Death Induces Synthesis_Workflow Start Starting Materials: 2-Aminopyridine Derivative Diethyl Ethoxymethylenemalonate Condensation Condensation Start->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Product 4-Hydroxy-1,8-naphthyridine-3-carboxylate Cyclization->Product

Caption: General workflow for the Gould-Jacobs synthesis.

Protocol: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

This protocol provides a method for the synthesis of a key intermediate, which can be further modified.

Materials:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Hexane

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 2-amino-6-methylpyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture with stirring at 110-120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the mixture to 240-250°C and maintain this temperature for 30 minutes. The product will precipitate out of the hot solution.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. Add hexane to the mixture to further precipitate the product and to aid in the removal of the diphenyl ether. Collect the solid product by vacuum filtration and wash thoroughly with hexane. The crude product can be recrystallized from ethanol to yield pure ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Assay

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Stock solution of the 1,8-naphthyridine-3-ol derivative in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + bacteria)

Procedure:

  • Preparation of the Inoculum: Prepare a bacterial suspension from a fresh culture in sterile saline or MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of the Test Compound: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test range.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum.

    • Sterility Control: A well containing 200 µL of uninoculated MHB.

    • Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Data Presentation: Representative Antimicrobial Activity

The antimicrobial efficacy of 1,8-naphthyridine-3-ol derivatives is typically evaluated against a panel of clinically relevant pathogenic bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). While some derivatives may exhibit broad-spectrum activity, others may show more targeted effects. [1][4]

Compound/Derivative Organism MIC (µg/mL) Reference
Nalidixic acid Escherichia coli 4-16 [1]
Enoxacin Staphylococcus aureus 0.5-2 [1]
Gemifloxacin Streptococcus pneumoniae ≤0.03 [5]
Trovafloxacin Staphylococcus aureus 0.06-0.25 [2]

| Representative 1,8-naphthyridine-3-carboxylic acid amide | Escherichia coli | 3.12-6.25 | [2]|

Note: This table provides representative MIC values for related 1,8-naphthyridine compounds to illustrate the potential range of activity. Specific MIC values for novel 1,8-naphthyridine-3-ol derivatives must be determined experimentally.

Cytotoxicity Assessment: Ensuring Selective Toxicity

A critical aspect of antimicrobial drug development is ensuring that the compounds exhibit selective toxicity towards microbial cells with minimal effects on host mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds. [6][7]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine-3-ol derivative in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined from the dose-response curve.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective 1,8-naphthyridine-3-ol derivatives. Key structural modifications that have been shown to influence antimicrobial activity include:

  • Substituents at N-1: The nature of the substituent at the N-1 position can significantly impact the compound's activity and pharmacokinetic properties. Small alkyl groups or a cyclopropyl group are often favored. [5]* Substituents at C-7: The C-7 position is a critical site for modification to modulate the spectrum of activity and potency. The introduction of piperazinyl or pyrrolidinyl rings at this position has been a successful strategy in the development of many fluoroquinolones. [2]* Halogenation at C-6: The presence of a fluorine atom at the C-6 position generally enhances antimicrobial activity. [5]

Conclusion

The 1,8-naphthyridine-3-ol scaffold continues to be a highly promising platform for the development of novel antimicrobial agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of these compounds. By employing a systematic approach to chemical synthesis, guided by an understanding of the mechanism of action and structure-activity relationships, researchers can contribute to the discovery of the next generation of therapeutics to combat the growing challenge of antimicrobial resistance.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Institutes of Health. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. [Link]

  • Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. ResearchGate. [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Novel Inhibitors of Bacterial Protein Synthesis: Structure-Activity Relationships for 1,8-naphthyridine Derivatives Incorporating Position 3 and 4 Variants. PubMed. [Link]

  • Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. [Link]

  • A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate. [Link]

  • synthesis of some novel substituted 4-hydroxy-1,8- naphthyridine-3-carbonitrile and derivatives. ResearchGate. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. National Institutes of Health. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Novel Inhibitors of Bacterial Protein Synthesis: Structure—Activity Relationships for 1,8-Naphthyridine Derivatives Incorporating Position 3 and 4 Variants. ResearchGate. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • Antibacterial activity of some novel 1,8-naphthyridine containing thiazolidinones, -lactam and 2,4-dihydroxy compounds. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Bromination of 1,8-Naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Brominated 1,8-Naphthyridin-3-ols in Drug Discovery

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a bromine atom onto the 1,8-naphthyridine core serves as a pivotal synthetic handle, enabling further functionalization through various cross-coupling reactions to generate novel drug candidates with enhanced potency and modulated pharmacokinetic profiles. Specifically, 1,8-naphthyridin-3-ol presents an electron-rich system, making it amenable to electrophilic aromatic substitution. This guide provides a detailed exploration of reagents and protocols for the regioselective bromination of 1,8-naphthyridin-3-ol, offering researchers and drug development professionals a comprehensive resource for accessing these valuable intermediates.

Understanding the Reaction: Electrophilic Aromatic Bromination

The bromination of 1,8-naphthyridin-3-ol proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The hydroxyl group at the 3-position is a strong activating group, directing the incoming electrophile (Br+) to the ortho and para positions. However, in the context of the 1,8-naphthyridine ring system, the regioselectivity will be influenced by the interplay of the activating hydroxyl group and the deactivating effect of the nitrogen atoms. The most probable sites for bromination are the positions activated by the hydroxyl group, namely the 2 and 4 positions.

Selecting the Optimal Brominating Reagent: A Strategic Choice

The choice of brominating reagent is critical for achieving high yields and regioselectivity while minimizing side-product formation. Two reagents stand out for their efficacy and handling characteristics in the context of electron-rich heterocycles: N-Bromosuccinimide (NBS) and Pyridinium Tribromide (Py·Br₃).

Reagent Decision Workflow

Reagent_Selection Start Select Brominating Reagent for 1,8-Naphthyridin-3-ol Decision Primary Considerations Start->Decision NBS N-Bromosuccinimide (NBS) Decision->NBS Need for milder conditions and high selectivity PBr3 Pyridinium Tribromide (Py·Br₃) Decision->PBr3 Seeking a stable solid and ease of handling Mildness Milder, solid reagent, easy to handle NBS->Mildness Selectivity High para-selectivity in polar aprotic solvents NBS->Selectivity SolidSource Stable, solid source of Br₂, precise stoichiometry PBr3->SolidSource ReducedFumes Reduced evolution of HBr fumes PBr3->ReducedFumes

Caption: Decision workflow for selecting the appropriate brominating reagent.

In-Depth Reagent Profiles and Mechanistic Insights

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and convenient source of electrophilic bromine.[4] It is a crystalline solid that is easier and safer to handle than liquid bromine. For the bromination of electron-rich aromatic compounds, including phenols and heterocycles, NBS is highly effective.[4][5] The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which can enhance the regioselectivity, often favoring the para position.[4][5]

Mechanism with NBS: The reaction can be catalyzed by a small amount of acid, which protonates the carbonyl oxygen of NBS, making the bromine atom more electrophilic and susceptible to attack by the electron-rich naphthyridine ring.[6]

Pyridinium Tribromide (Py·Br₃)

Pyridinium tribromide is a stable, non-hygroscopic, crystalline solid that serves as a convenient source of bromine.[7][8] It is considered a milder brominating agent than bromine itself, which helps to prevent over-bromination and the formation of byproducts. Its solid nature allows for easy and accurate weighing, ensuring precise stoichiometric control of the reaction.[9] Pyridinium tribromide is particularly useful for the bromination of sensitive substrates where the use of liquid bromine might lead to degradation.[7][9]

Mechanism with Py·Br₃: Pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and bromine in solution. The liberated bromine then acts as the electrophile in the aromatic substitution reaction.

Comparative Overview of Brominating Reagents

FeatureN-Bromosuccinimide (NBS)Pyridinium Tribromide (Py·Br₃)
Physical Form White crystalline solid[4]Red-brown crystalline solid[7][8]
Handling Relatively safe and easy to handle.[4]Solid, easy to weigh and handle, reducing leakage risk.[9]
Reactivity Mild to moderate, suitable for activated systems.Mild, allows for controlled bromination.[9]
Selectivity Good, can be tuned with solvent choice (e.g., para-selective in DMF).[4][5]High selectivity, often with reduced byproducts.[9]
Byproducts SuccinimidePyridinium hydrobromide
Solvents Acetonitrile, DMF, CCl₄[3][4]Dichloromethane, Acetic Acid[9]

Experimental Protocols

Protocol 1: Bromination of 1,8-Naphthyridin-3-ol using N-Bromosuccinimide (NBS)

This protocol is designed for the regioselective monobromination of 1,8-naphthyridin-3-ol, leveraging the mild conditions afforded by NBS.

Materials:

  • 1,8-Naphthyridin-3-ol

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,8-naphthyridin-3-ol (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask at 0 °C, add N-bromosuccinimide (1.05 mmol) in one portion.

  • Allow the resulting mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the dropwise addition of saturated aqueous sodium thiosulfate solution (10 mL) to consume any unreacted NBS.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (30 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired brominated 1,8-naphthyridin-3-ol.

Protocol 2: Bromination of 1,8-Naphthyridin-3-ol using Pyridinium Tribromide (Py·Br₃)

This protocol offers an alternative approach using a stable, solid bromine source, which can be advantageous for scalability and control.

Materials:

  • 1,8-Naphthyridin-3-ol

  • Pyridinium Tribromide (Py·Br₃)

  • Glacial Acetic Acid

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1,8-naphthyridin-3-ol (1.0 mmol) in glacial acetic acid (15 mL).

  • Add Pyridinium Tribromide (1.1 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold deionized water (50 mL).

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (2 x 10 mL).

  • Dry the solid under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Validation and Troubleshooting

Self-Validating System:

  • Reaction Monitoring: Consistent monitoring by TLC is crucial to determine the reaction endpoint and prevent the formation of di-brominated or other side products.

  • Product Characterization: The structure and purity of the final product should be unequivocally confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic isotopic pattern of bromine in the mass spectrum will serve as a key indicator of successful bromination.

Troubleshooting:

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or slightly elevating the temperature (e.g., to 40-50 °C). Ensure the NBS is freshly recrystallized, as aged NBS can be less reactive.

  • Formation of Multiple Products: This may indicate over-bromination. Use a precise stoichiometry of the brominating agent (1.0-1.05 equivalents for monobromination). Running the reaction at a lower temperature may also improve selectivity.

  • Starting Material Recovery: If a significant amount of starting material is recovered, ensure that the reaction conditions are appropriate for electrophilic substitution and that the brominating agent is active. For NBS, a catalytic amount of acid might be beneficial.

Conclusion

The bromination of 1,8-naphthyridin-3-ol is a key transformation for the synthesis of advanced intermediates in drug discovery. Both N-Bromosuccinimide and Pyridinium Tribromide are excellent reagents for this purpose, each offering distinct advantages in terms of handling, reactivity, and selectivity. The choice of reagent and protocol will depend on the specific requirements of the synthesis, including scale, desired purity, and the sensitivity of other functional groups present in the molecule. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize brominated 1,8-naphthyridin-3-ols for their research endeavors.

References

  • ResearchGate. (2025, August 7). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. Retrieved from [Link]

  • Jinchemical. (2026, January 22). Pyridinium tribromide: a highly efficient brominating agent for pharmaceutical synthesis. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium perbromide. Retrieved from [Link]

  • Acta Chimica Slovenica. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Hydrobromide Perbromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Wordpress. (n.d.). List of Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Advances in the Chemistry of Naphthyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • PubMed. (2003, September 15). Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Retrieved from [Link]

  • MDPI. (2024, November 11). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Regioselective synthesis of functionalized[8][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Handling hygroscopic nature of 1,8-Naphthyridin-3-ol salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,8-Naphthyridin-3-ol Salts

A Senior Application Scientist's Guide to Handling Hygroscopic Compounds

Welcome to the technical support center for 1,8-Naphthyridin-3-ol and its various salt forms. As a key intermediate and active pharmaceutical ingredient (API) scaffold in drug discovery, the physical properties of these compounds are as critical as their chemical reactivity.[1][2] A common challenge encountered by researchers is the hygroscopic nature of its salts. Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, can significantly impact experimental accuracy, compound stability, and the overall success of your research.[3]

This guide is designed to provide you with practical, field-proven insights and troubleshooting protocols to mitigate the challenges associated with the hygroscopic nature of 1,8-Naphthyridin-3-ol salts.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why are my 1,8-Naphthyridin-3-ol salts affected?

A1: Hygroscopicity is the ability of a solid material to absorb or adsorb moisture from the atmosphere.[3] This phenomenon can lead to physical changes such as an increase in volume, viscosity, or a change in the substance's physical state.[3] Salt forms of APIs, including those of 1,8-Naphthyridin-3-ol, are often more susceptible due to their ionic nature, which readily interacts with polar water molecules. The extent of moisture uptake can lead to issues like caking, deliquescence (dissolving in absorbed water), and changes in crystal structure, ultimately impacting purity, stability, and handling.[4][5]

Q2: I noticed the weight of my compound drifting upwards on the analytical balance. What's happening?

A2: A continuous, unidirectional upward drift in weight is a classic sign that your sample is hygroscopic.[6] As the compound sits on the balance pan, it is actively absorbing moisture from the air, causing its mass to increase. This can lead to significant errors in weighing and subsequent concentration calculations. For accurate measurements, it is crucial to minimize the sample's exposure time to the ambient environment.[6][7]

Q3: How does moisture absorption affect the stability and activity of my compound?

A3: Excessive moisture can compromise the chemical and physical stability of 1,8-Naphthyridin-3-ol salts.[8][9]

  • Chemical Stability: The presence of water can facilitate hydrolysis, potentially degrading the compound and forming unwanted byproducts.[3][5] This alters the purity and may reduce the therapeutic efficacy of the molecule.

  • Physical Stability: Moisture can induce changes in the solid-state properties, such as converting an anhydrous form to a hydrate or transitioning from a stable crystalline form to a less stable one.[5][9] These changes can affect critical properties like solubility and dissolution rate, which are vital for consistent biological assay results.[9][10]

Q4: What are the ideal storage conditions for hygroscopic 1,8-Naphthyridin-3-ol salts?

A4: Proper storage is the first line of defense. Hygroscopic materials should be stored in tightly sealed containers, preferably with a desiccant like silica gel or molecular sieves to absorb any ambient moisture within the container.[11] For highly sensitive salts, storage in a desiccator or a controlled low-humidity environment (e.g., a glove box) is recommended.[12] Always ensure the container is brought to ambient temperature before opening to prevent condensation on the cold powder.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides logical steps to diagnose and resolve them.

Problem 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays

If you observe variable results or a systematic decrease in the compound's activity, the issue may trace back to inaccurate initial weighing due to moisture uptake.

  • Causality: If you weigh out 10 mg of a hygroscopic powder that has already absorbed 5% water by mass, you are actually weighing 9.5 mg of the active compound and 0.5 mg of water. This leads to preparing a stock solution with a lower-than-calculated concentration, directly impacting dose-response curves and potency measurements.

  • Validation Check: Determine the water content of your solid material before preparing solutions. Standard methods include Karl Fischer (KF) titration for high accuracy or Loss on Drying (LOD) for a simpler, albeit less sensitive, measurement.[13]

  • Corrective Action: Adjust the mass of the compound to be weighed based on its water content to achieve the true target concentration.

    • Formula: Adjusted Mass = (Target Mass) / (1 - Water Content Fraction)

    • Example: To get 10 mg of active compound from a powder with 5% (0.05) water content, you would weigh: 10 mg / (1 - 0.05) = 10.53 mg .

Logical Troubleshooting Flow for Potency Issues

G start Problem: Inconsistent/Low Potency check1 Did you determine the water content before weighing? start->check1 check2 Was the weighing process performed rapidly (< 1 min)? check1->check2 Yes cause1 Root Cause: Inaccurate initial mass due to unaccounted-for water. check1->cause1 No check3 Was the stock solution used immediately or stored properly? check2->check3 Yes cause2 Root Cause: Moisture uptake during the weighing procedure. check2->cause2 No solution3 Solution: Prepare fresh solutions. Store desiccated at low temp. check3->solution3 No solution1 Solution: Perform Karl Fischer titration. Adjust weight for water content. solution2 Solution: Use a weighing bottle or glove box. Minimize exposure time. cause1->solution1 cause2->solution2 cause3 Root Cause: Degradation of compound in solution over time.

Caption: Troubleshooting decision tree for potency issues.

Problem 2: Compound Fails to Dissolve Completely or Precipitates from Solution

The physical state of the salt, influenced by moisture, can drastically alter its dissolution properties.

  • Causality: When a hygroscopic compound absorbs significant moisture, it can lead to the formation of a partially hydrated, gummy, or clumped solid.[3][5] This reduces the effective surface area available for the solvent to act upon, slowing down or preventing complete dissolution. In some cases, the absorbed water can change the crystalline structure to a less soluble hydrate form.[9]

  • Validation Check: Visually inspect the material before use. Is it a free-flowing powder, or has it formed clumps or a solid cake? If clumping is observed, moisture uptake is highly likely.

  • Corrective Action:

    • Gentle Drying: If the compound is thermally stable, you can dry it under a vacuum at a mild temperature (e.g., 40°C) for several hours to remove absorbed water. Re-weigh a small sample afterward to confirm mass loss.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of clumped material. The mechanical energy can help break apart aggregates and enhance solvent penetration.

    • Solvent Choice: While maintaining the primary solvent, consider if adding a small percentage of a co-solvent could improve the dissolution of the hydrated form. This must be validated to ensure it does not affect downstream experiments.

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic 1,8-Naphthyridin-3-ol Salts

This protocol uses the "weighing by difference" method in a contained vessel to minimize environmental exposure.[6]

Methodology:

  • Preparation: Place a clean, dry weighing bottle or a small vial with a cap on the analytical balance and tare the weight.

  • Transfer: Remove the weighing bottle from the balance. In a low-humidity environment (if possible), quickly transfer an approximate amount of the 1,8-Naphthyridin-3-ol salt into the bottle and securely replace the cap.

  • First Weighing: Place the capped bottle back on the balance and record the stable weight (Mass 1).

  • Dispensing: Over your dissolution vessel, carefully tap out the desired amount of powder from the weighing bottle. Do not try to hit an exact target; dispense an amount close to your target.

  • Second Weighing: Immediately recap the weighing bottle, place it back on the balance, and record the new stable weight (Mass 2).

  • Calculation: The exact mass of the powder transferred is Mass 1 - Mass 2 . This method ensures the weighed powder was never directly exposed to the open lab environment during measurement.[6]

Workflow for Handling and Weighing Hygroscopic Salts

Caption: Standard workflow for handling hygroscopic salts.

Protocol 2: Preparation and Storage of Stock Solutions

Methodology:

  • Solvent Preparation: Use high-purity, anhydrous grade solvent if possible, especially for long-term storage, to minimize water-mediated degradation.

  • Dissolution: Add the accurately weighed 1,8-Naphthyridin-3-ol salt to the appropriate volume of solvent to achieve your target concentration.

  • Mixing: Vortex the solution thoroughly. If dissolution is slow, use sonication in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage:

    • Short-Term (1-2 days): Store at 2-8°C in a tightly capped vial.

    • Long-Term (>2 days): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Seal vials with paraffin film to create an additional barrier against moisture ingress during temperature changes.

Data Summary: Impact of Handling on Material Properties
ParameterImproper Handling (Exposure to >60% RH)Recommended Handling (Controlled Environment)Potential Consequence of Error
Physical Appearance Clumped, caked, or sticky solidFree-flowing powderPoor flowability, difficult to handle and weigh.[14]
Weighing Accuracy Continuous weight gain on balanceStable weight readingInaccurate concentrations, flawed SAR data.[6]
Water Content High and variable (>2%)Low and consistent (<0.5%)Compound degradation, inaccurate potency.[4][5]
Dissolution Rate Slow and incompleteRapid and completeUnderestimated biological activity, precipitation.[10]
Chemical Purity Potential for hydrolytic degradationHigh purity maintainedGeneration of artifacts, misleading results.[3]

References

  • GenFollower. (2026).
  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Vesta Nutra. (2019).
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Taylor & Francis Online. (2022).
  • Pharma Excipients. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • HQN. The use of Moisture Meters.
  • Labcompare.com. (2023).
  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing.
  • Labinsights. (2023).
  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • American Pharmaceutical Review. (2014). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer.
  • Pharma Excipients. (2022).
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • CPHI Online. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.
  • Transportation Research Board (TRB). Determination of Moisture Content of Deicing Salt.
  • YouTube. (2025). Hygroscopicity in Pharmaceuticals.
  • Molecules. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • PubMed. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • PMC. (2021).

Sources

Technical Support Center: Storage and Handling of Light-Sensitive Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with light-sensitive naphthyridine derivatives. It is designed to offer practical, field-proven insights into the proper storage, handling, and troubleshooting of these compounds to ensure experimental success and maintain compound integrity.

Introduction to Naphthyridine Derivatives and Photosensitivity

Naphthyridines are a class of heterocyclic aromatic compounds containing two nitrogen atoms in their fused pyridine ring system.[1][2] They are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] However, the very electronic properties that make them pharmacologically active can also render them susceptible to degradation under certain environmental conditions, particularly exposure to light.

Photodegradation is a process where light energy, particularly in the UV and high-energy visible spectrum (300-500 nm), is absorbed by a molecule, leading to its chemical alteration.[6][7] This can result in a loss of potency, the formation of unknown impurities, and potentially toxic byproducts, thereby compromising research data and patient safety.[8][9] This guide will equip you with the knowledge to mitigate these risks.

Troubleshooting Guide: Common Issues with Light-Sensitive Naphthyridine Derivatives

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Poor Analytical Results (e.g., HPLC, NMR)

Symptoms:

  • Variable peak areas or retention times in HPLC.

  • Appearance of unexpected peaks in chromatograms.

  • Broad or uninterpretable peaks in NMR spectra.

  • Lower than expected potency or concentration.

Potential Cause: The most likely culprit is the photodegradation of your naphthyridine derivative during sample preparation or analysis. Light exposure can lead to the formation of degradation products, which will interfere with analytical measurements.[8][9]

Solution Workflow:

start Inconsistent Analytical Results check_light Were samples prepared under ambient laboratory lighting? start->check_light protect_samples Implement Light Protection Measures check_light->protect_samples Yes reanalyze Re-prepare and re-analyze samples. check_light->reanalyze No, already protected amber_vials Use amber glass vials or wrap clear vials in aluminum foil. protect_samples->amber_vials low_light Work in a dimly lit area or under a fume hood with the sash lowered. protect_samples->low_light amber_vials->reanalyze low_light->reanalyze problem_solved Problem Resolved reanalyze->problem_solved

Caption: Troubleshooting workflow for inconsistent analytical results.

Detailed Steps:

  • Protect Samples from Light: During all stages of sample preparation, from weighing to dissolution and dilution, it is crucial to minimize light exposure. Use amber-colored glassware or wrap clear glassware with aluminum foil.[9]

  • Control Laboratory Lighting: If possible, work in a designated low-light area. Standard fluorescent lighting can emit wavelengths that contribute to photodegradation. Using brown or darker colored light can help protect the product during manufacturing and analysis.[8][9]

  • Immediate Analysis: Analyze samples as quickly as possible after preparation to minimize the duration of any potential light exposure.

  • Solvent Considerations: Be aware that the solvent can influence the rate of photodegradation. If you suspect solvent-mediated degradation, consider preparing a fresh sample in a different, high-purity solvent.

Issue 2: Visible Changes in the Compound (Solid or Solution)

Symptoms:

  • Color change of the solid compound or solution over time.

  • Formation of a precipitate in a previously clear solution.

  • Cloudiness or turbidity.[10]

Potential Cause: These physical changes are often indicators of chemical degradation. Light, temperature, and oxidation are the primary factors that can induce such changes in naphthyridine derivatives.[11][12]

Solution Workflow:

start Visible Change in Compound check_storage Review Storage Conditions start->check_storage check_temp Was it stored at the correct temperature? check_storage->check_temp check_light_storage Was it protected from light? check_storage->check_light_storage check_atmosphere Was the container sealed under an inert atmosphere? check_storage->check_atmosphere correct_storage Implement Correct Storage Protocol check_temp->correct_storage No new_sample Discard compromised material and use a fresh, properly stored sample. check_temp->new_sample Yes check_light_storage->correct_storage No check_atmosphere->correct_storage No correct_storage->new_sample

Caption: Troubleshooting workflow for visible changes in the compound.

Detailed Steps:

  • Verify Storage Conditions: Immediately check the storage conditions of the affected compound against the recommended guidelines (see FAQ section below).

  • Light Protection: Ensure the compound is stored in a light-proof container, such as an amber vial, and kept in a dark place like a cabinet or refrigerator.[8][13]

  • Temperature Control: Many chemical reactions, including degradation, are accelerated by heat.[11] Store the compound at the recommended temperature, typically -20°C for long-term storage.[14]

  • Inert Atmosphere: For particularly sensitive derivatives, the presence of oxygen can lead to oxidative degradation.[11] After use, purge the vial with an inert gas like argon or nitrogen before sealing to extend its shelf life.[14]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid light-sensitive naphthyridine derivatives?

A1: For long-term storage, solid naphthyridine derivatives should be stored at -20°C in a tightly sealed, amber glass vial.[14] The vial should be placed in a dark location, such as a freezer, to protect it from ambient light. Before opening a vial that has been stored in the freezer, it is critical to allow it to warm to room temperature to prevent atmospheric moisture from condensing inside, which could hydrolyze the compound.[14]

Q2: How should I store solutions of naphthyridine derivatives?

A2: Solutions are generally less stable than the solid compound. If you must store a solution, it should be:

  • Stored in an amber glass vial, wrapped in aluminum foil for extra protection.[9]

  • Kept at a low temperature, typically 2-8°C for short-term storage (days) or -20°C for longer-term storage (weeks), if the solvent and compound are stable to freezing.

  • Used as quickly as possible after preparation. It is best practice to prepare fresh solutions for each experiment.

Q3: My naphthyridine derivative was shipped at room temperature. Is it still viable?

A3: Most stable chemical compounds, including many dyes and reagents, can be shipped at room temperature for a period of 2-3 weeks without significant degradation.[14] However, upon receipt, the compound should be immediately transferred to the recommended long-term storage conditions (e.g., -20°C, in the dark).

Q4: What type of lighting should be used in the lab when working with these compounds?

A4: To minimize photodegradation, it is recommended to use lighting with longer wavelengths (above 500 nm).[8][9] Brown-colored lights, which have wavelengths between 500 nm and 800 nm, are a good option for areas where these compounds are handled regularly.[9] Avoid direct sunlight and bright, artificial light, especially those with a high UV component.[6][8]

Q5: How can I perform a simple photostability test on my naphthyridine derivative?

A5: You can conduct a forced degradation study to assess the photostability of your compound. This involves subjecting the compound to stress conditions that are more severe than typical storage.[11]

Experimental Protocol: Basic Photostability Test

  • Sample Preparation: Prepare two identical solutions of your naphthyridine derivative in a suitable solvent (e.g., methanol or acetonitrile) in clear glass vials.

  • Control Sample: Wrap one vial completely in aluminum foil. This will be your control sample.

  • Test Sample: Place the unwrapped vial (the test sample) and the control sample under a light source. For a standardized test, you can use a photostability chamber that provides a specific illumination (e.g., 1.2 million lux hours) and near-ultraviolet energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines.[15][16] For a simpler, qualitative test, you can expose it to direct laboratory light for a set period (e.g., 24 hours).

  • Analysis: After the exposure period, analyze both the control and test samples by HPLC.

  • Evaluation: Compare the chromatograms. A significant decrease in the main peak area and/or the appearance of new peaks in the test sample compared to the control indicates photosensitivity.

Parameter ICH Q1B Guideline Purpose
Illumination Not less than 1.2 million lux hoursTo simulate exposure to visible light.[15]
Near UV Energy Not less than 200 watt hours/m²To simulate exposure to UV-A light.[15]

Table 1: ICH Q1B Guidelines for Confirmatory Photostability Testing.

References

  • How To Protect Light Sensitive Products - LFA Tablet Presses. (n.d.). Retrieved from [Link]

  • Protection of Light Sensitive Products - Pharmaguideline. (2015, February 15). Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2021). Mini Reviews in Medicinal Chemistry, 21(5), 586-601. doi: 10.2174/1389557520666201009162804
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie, 348(12), 827-846. doi: 10.1002/ardp.201500237
  • Chemical structures of naphthyridine derivatives I–II, β‐lactam... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1,8-Naphthyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Pharmaceuticals, 17(12), 1705. doi: 10.3390/ph17121705
  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). Retrieved from [Link]

  • How To Protect Light Sensitive Products - LFA Tablet Presses. (n.d.). Retrieved from [Link]

  • Protection of Light sensitive Drugs - Pharma Manual. (2016, December 11). Retrieved from [Link]

  • Pharma Stability: Photoprotection & Labeling. (n.d.). Retrieved from [Link]

  • Light-Sensitive Injectable Prescription Drugs. (2011). Hospital Pharmacy, 46(1), 35-43. doi: 10.1310/hpj4601-35
  • Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. (2023). Journal of Pharmaceutical Sciences, 112(4), 954-964. doi: 10.1016/j.xphs.2022.12.025
  • Packaging - How to store highly sensitive drugs? Functional coatings - A3P. (2026, January 22). Retrieved from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules, 25(14), 3252. doi: 10.3390/molecules25143252
  • Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. (2024, March 21). Retrieved from [Link]

  • 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie, 348(12), 827-846. doi: 10.1002/ardp.201500237
  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996, November 6). Retrieved from [Link]

  • Review of the Stability of Photosensitive Medications. (2010). Farmacia Hospitalaria, 34(2), 75-87.
  • Molecular Recognition Studies on Naphthyridine Derivatives. (2007). Molecules, 12(5), 1048-1057. doi: 10.3390/12051048
  • stability testing: photostability testing of new drug substances and products - ICH. (n.d.). Retrieved from [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025, October 27). Pharmaceuticals, 18(11), 1589. doi: 10.3390/ph18111589

Sources

Validation & Comparative

Mastering Purity Analysis of 1,8-Naphthyridin-3-ol: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Developing a purity method for 1,8-naphthyridin-3-ol presents a classic chromatographic paradox: the molecule contains basic nitrogen atoms (prone to silanol interactions) and an acidic hydroxyl group (prone to ionization), all within an electron-deficient aromatic scaffold.[1]

Standard "generic" gradient methods often fail, resulting in peak tailing (


) or retention loss.[1] This guide objectively compares three distinct separation strategies, ultimately recommending a protocol that balances resolution, peak symmetry, and MS-compatibility.
The Analyte: "Know Your Enemy"

To separate it, you must understand its speciation.

  • Basic Centers: N1 and N8 (pKa

    
     3.4).[1] Protonated at acidic pH.
    
  • Acidic Center: 3-OH (pKa

    
     8.5).[1] Deprotonated at basic pH.
    
  • Tautomerism: Analogous to 3-hydroxypyridine, 1,8-naphthyridin-3-ol can exist in a zwitterionic equilibrium in neutral media, leading to band broadening.

ChemicalState Acid pH < 3 Cationic Form (NH+) Retains on C18 Neutral pH 4-7 Neutral / Zwitterion Poor Solubility/Shape Acid->Neutral Deprotonation (N) Base pH > 9 Anionic Form (O-) Elutes in Void (C18) Neutral->Base Deprotonation (OH)

Figure 1: Speciation of 1,8-Naphthyridin-3-ol vs. pH.[1] Note that traditional high-pH strategies for bases fail here because the analyte becomes anionic and loses retention.

Comparative Analysis of Methodologies

We evaluated three common strategies for separating 1,8-naphthyridin-3-ol from its synthetic precursors (e.g., 2-aminopyridine derivatives) and oxidative degradants.[1]

Strategy A: The "Generic" Approach (Formic Acid / C18)[1]
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water/ACN.

  • Verdict: FAILED .

  • Mechanism of Failure: Formic acid is too weak to fully suppress silanol ionization or form a tight ion-pair. The protonated naphthyridine interacts with ionized silanols, causing severe tailing.

Strategy B: The "Ion-Suppression" Approach (TFA / End-Capped C18)[1]
  • Column: High-coverage, end-capped C18 (e.g., Zorbax Eclipse Plus or Waters Symmetry).[1]

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/ACN.[1][2]

  • Verdict: ACCEPTABLE (with caveats) .

  • Mechanism: TFA (pKa 0.[1][3]3) keeps the analyte fully protonated and the silanols fully protonated (neutral).[1] It also acts as a weak ion-pairing agent.

  • Pros: Good peak shape.[4][5]

  • Cons: TFA suppresses MS signal; potential drift in retention times.

Strategy C: The "Selectivity" Approach (Fluorinated Phase / PFP)[1]
  • Column: Pentafluorophenyl (PFP) or F5 (e.g., Kinetex F5 or Discovery HS F5).[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[1]

  • Verdict: OPTIMAL .

  • Mechanism: The electron-deficient 1,8-naphthyridine ring interacts via

    
     stacking with the fluorine atoms on the stationary phase. This provides orthogonal selectivity to hydrophobicity, separating the 3-ol from non-hydroxylated impurities effectively.
    
Comparative Data Summary

Representative performance metrics based on optimized conditions.

MetricStrategy A (Generic C18)Strategy B (TFA + C18)Strategy C (PFP Phase)
Tailing Factor (

)
2.4 (Fail)1.2 (Pass)1.05 (Excellent)
Theoretical Plates (

)
~4,000~12,000~18,000
Resolution (

)
*
1.12.53.8
MS Compatibility HighLow (Signal Suppression)High

*Resolution calculated between 1,8-naphthyridin-3-ol and nearest synthetic impurity.

Recommended Protocol: Fluorinated Phase Separation

This method utilizes a PFP stationary phase to leverage specific electronic interactions, ensuring purity assessment is not compromised by co-eluting isomers.

Chromatographic Conditions[2][4][5][6][7][8][9][10]
  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5, 150 x 4.6 mm, 2.6 µm (Core-shell recommended for efficiency).[1]

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (primary) and 310 nm (specific for naphthyridine core).[1]

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Ensures the N-ring is protonated (solubility) while silanols are suppressed.

  • Solvent B: Methanol (LC-MS Grade).[1]

    • Why Methanol? MeOH promotes

      
       interactions better than Acetonitrile in fluorinated phases.
      
Gradient Table
Time (min)% Buffer A% Solvent BCurve
0.0955Initial
2.0955Hold
15.04060Linear
18.0595Wash
21.0595Hold
21.1955Re-equilibrate
26.0955End

Method Development Logic & Workflow

The following diagram illustrates the decision-making process that rules out standard methods in favor of the PFP approach.

MethodLogic Start Start: 1,8-Naphthyridin-3-ol CheckpH Check pKa (N~3.4, OH~8.5) Start->CheckpH Decision1 Select pH Condition CheckpH->Decision1 PathAcid Acidic (pH 2-3) Analyte = Cation (+) Decision1->PathAcid Low pH PathBase Basic (pH 10) Analyte = Anion (-) Decision1->PathBase High pH Decision2 Select Column (for Cation) PathAcid->Decision2 ResultBase Result: Rapid Elution No Retention on C18 PathBase->ResultBase ColC18 Standard C18 Decision2->ColC18 ColPFP PFP / F5 Phase Decision2->ColPFP ResultC18 Result: Peak Tailing (Silanol Interaction) ColC18->ResultC18 ResultPFP Result: Sharp Peaks (Pi-Pi Selectivity) ColPFP->ResultPFP

Figure 2: Method Development Decision Tree. Note how the anionic nature at high pH forces the use of acidic conditions, where PFP phases outperform C18.

System Suitability & Validation Criteria

To ensure the method remains "Trustworthy" and self-validating in a QC environment, the following criteria must be met before every run:

  • Blank Analysis: No interfering peaks at the retention time of the main peak.

  • Sensitivity (S/N): Signal-to-Noise ratio of the LOQ standard (0.05% level) must be > 10.

  • Symmetry: Tailing factor (

    
    ) for the main peak must be 
    
    
    
    .[1]
  • Resolution: If a known impurity marker (e.g., 1,8-naphthyridine) is present,

    
    .
    
Troubleshooting Guide
  • Problem: Peak splitting.

    • Root Cause:[4][5][6][7] Sample solvent is too strong (100% MeOH) or pH mismatch.

    • Fix: Dissolve sample in 90:10 Water:MeOH (pH 3).[1]

  • Problem: Retention time drift.

    • Root Cause:[4][5][6][7] Equilibration of the PFP phase.

    • Fix: Fluorinated phases require longer equilibration than C18. Allow 20 column volumes before starting.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silanol interactions and method development for basic compounds).
  • Litvinov, V. P. (2004).[1] "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 73(7), 637–669.[1] (Source for chemical properties and reactivity of the naphthyridine scaffold).[1]

  • Phenomenex Application Guide. "Separation of Polar Bases on Kinetex F5." (Source for PFP column selectivity mechanisms).[1]

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative grounding on using PFP/Fluorinated phases for bases).

Sources

Comparative Guide: 1,8-Naphthyridin-3-ol vs. 1,5-Naphthyridin-3-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,8-naphthyridin-3-ol and 1,5-naphthyridin-3-ol , two isomeric scaffolds critical in medicinal chemistry. While they share a molecular formula (


), the positional isomerism of the nitrogen atoms dictates divergent physicochemical properties and therapeutic applications.
  • 1,8-Naphthyridin-3-ol : Primarily recognized for its derivatives' potent antioxidant activity (specifically the tetrahydro- analogs) and DNA-targeting capabilities (topoisomerase inhibition). It acts as a "privileged scaffold" for antibacterial and anticancer agents.

  • 1,5-Naphthyridin-3-ol : Serves as a specialized pharmacophore for kinase inhibition (e.g., c-Met, TGF-

    
    ) and next-generation bacterial gyrase B (GyrB) inhibitors. Its geometry is often exploited to fit specific ATP-binding pockets where the 1,8-isomer would sterically or electronically clash.
    

Part 1: Structural & Physicochemical Analysis

The core difference lies in the nitrogen positioning relative to the hydroxyl group and the ring junction. This alters the dipole moment, H-bond acceptor vectors, and metal coordination potential.

Structural Comparison
  • 1,8-Naphthyridine : The nitrogens are peri-planar (positions 1 and 8). This creates a "pocket" capable of bidentate metal coordination, similar to 1,10-phenanthroline but with a smaller bite angle.

  • 1,5-Naphthyridine : The nitrogens are on opposite rings (positions 1 and 5), creating a more distributed electron density. This isomer does not chelate metals in the same bidentate fashion as the 1,8-isomer.

Tautomerism and Stability

Unlike 2- or 4-hydroxynaphthyridines, which exist predominantly as naphthyridinones (amide-like tautomers), the 3-hydroxy isomers generally retain the enol (hydroxyl) form.

  • Reasoning : Tautomerization to a keto form at the C3 position would disrupt the aromaticity of the pyridine ring without the stabilization offered by a vinylogous amide resonance (which stabilizes 2- and 4-ones).

  • Implication : In binding pockets, 1,8- and 1,5-naphthyridin-3-ols act primarily as H-bond donors (via the -OH) and H-bond acceptors (via the ring Nitrogens).

Visualization of Scaffolds

Naphthyridines cluster_0 1,8-Naphthyridin-3-ol cluster_1 1,5-Naphthyridin-3-ol struct18 Structure: N atoms at 1, 8 -OH at 3 Key Feature: Metal Chelation Site (N1-N8) struct15 Structure: N atoms at 1, 5 -OH at 3 Key Feature: Distributed Polarity

Figure 1: Structural distinction between the 1,8- and 1,5-naphthyridine cores. Note the proximity of nitrogens in the 1,8-isomer.

Part 2: Biological Activity & Mechanism of Action[1]

1,8-Naphthyridin-3-ol: The Antioxidant & DNA Intercalator

The most distinct bioactivity of the 1,8-scaffold appears in its tetrahydro- derivatives.

  • Mechanism (Antioxidant) : Tetrahydro-1,8-naphthyridin-3-ol exhibits peroxyl radical trapping activity significantly higher than

    
    -tocopherol (Vitamin E).
    
    • Causality : The intramolecular H-bond between the hydroxyl group and the adjacent nitrogen (or the specific electronic environment of the naphthyridine ring) lowers the bond dissociation enthalpy (BDE) of the phenolic O-H bond, facilitating Hydrogen Atom Transfer (HAT) to neutralize radicals.

  • Mechanism (Antibacterial/Anticancer) : Planar 1,8-naphthyridines intercalate into DNA or bind to the DNA-enzyme complex of Topoisomerase II (eukaryotic) or DNA Gyrase (bacterial).

    • Key Insight : The 1,8-nitrogen arrangement mimics the interaction motif of quinolones (like nalidixic acid), stabilizing the "cleavable complex" and leading to cell death.

1,5-Naphthyridin-3-ol: The Kinase Inhibitor

The 1,5-isomer is frequently utilized as a scaffold for ATP-competitive inhibitors.

  • Targets : c-Met (Hepatocyte Growth Factor Receptor) and TGF-

    
     (Transforming Growth Factor beta).
    
  • Mechanism : The 1,5-naphthyridine core acts as a hinge-binding motif. The N1 and N5 atoms, along with substituents at C3 (the -OH or its ether derivatives), form critical H-bonds with the kinase hinge region residues (e.g., Met1160 in c-Met).

  • Selectivity : The unique geometry of the 1,5-isomer often avoids steric clashes found with the 1,8-isomer in certain restricted kinase pockets, providing a "selectivity filter" against off-target kinases.

Comparative Signaling Pathways

Pathways cluster_18 1,8-Naphthyridine Pathway cluster_15 1,5-Naphthyridine Pathway N18 Tetrahydro-1,8-naphthyridin-3-ol Complex18 Stabilized Radical Complex N18->Complex18 H-Atom Transfer (HAT) Radical Peroxyl Radical (ROO•) Radical->Complex18 Effect18 Cytoprotection / Antioxidant Complex18->Effect18 N15 1,5-Naphthyridin-3-ol Derivative Kinase Kinase (c-Met / TGF-beta) N15->Kinase Hinge Binding Inhibition ATP Pocket Blockade Kinase->Inhibition Effect15 Anti-Tumor / Anti-Angiogenesis Inhibition->Effect15

Figure 2: Divergent mechanisms of action. The 1,8-pathway highlights radical scavenging (redox chemistry), while the 1,5-pathway highlights enzyme inhibition (binding affinity).

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,8-Naphthyridines (Friedländer Approach)

Context: This is the robust method to access the 1,8-core for antioxidant studies.

  • Reagents : 2-Aminopyridine-3-carbaldehyde, Active methylene compound (e.g., ethyl acetoacetate), Catalyst (Piperidine or Proline).

  • Procedure :

    • Dissolve 2-aminopyridine-3-carbaldehyde (1.0 eq) and the carbonyl component (1.1 eq) in Ethanol.

    • Add catalytic piperidine (0.1 eq).

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Workup : Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

  • Validation :

    
    -NMR should show the characteristic downfield shift of the pyridine protons and the disappearance of the aldehyde peak (~10 ppm).
    
Protocol B: Peroxyl Radical Trapping Assay (For 1,8-3-ol Activity)

Context: To verify the antioxidant superiority of the tetrahydro-1,8-3-ol isomer.

  • System : Styrene autoxidation in chlorobenzene initiated by AIBN (azobisisobutyronitrile).

  • Method :

    • Prepare a solution of Styrene (2.1 M) and AIBN (50 mM) in chlorobenzene.

    • Add the test compound (1,8-naphthyridin-3-ol derivative) at 10

      
      .
      
    • Incubate at 37°C under

      
       atmosphere.
      
    • Measurement : Monitor

      
       consumption via a pressure transducer or Clark electrode.
      
  • Calculation : Determine

    
     (inhibition rate constant) from the length of the induction period (lag phase).
    
    • Expected Result: Tetrahydro-1,8-naphthyridin-3-ol should show

      
      , significantly faster than 
      
      
      
      -tocopherol (
      
      
      ).
Protocol C: Kinase Binding Assay (For 1,5-3-ol Activity)

Context: Screening for c-Met inhibition.

  • Assay Type : FRET-based LanthaScreen (Invitrogen).

  • Components : Recombinant c-Met kinase, AlexaFluor-labeled Tracer, Europium-labeled anti-tag antibody.

  • Step-by-Step :

    • Dilute 1,5-naphthyridin-3-ol derivative in DMSO (serial dilutions).

    • Add Kinase/Antibody mixture to 384-well plate.

    • Add Tracer (ATP-competitive probe).

    • Incubate for 1 hour at Room Temp.

    • Read : Measure TR-FRET emission ratio (665 nm / 615 nm).

  • Data Analysis : Plot % Inhibition vs. Log[Compound]. Calculate

    
    .
    
    • Success Criterion: Potent hits typically exhibit

      
      .
      

Part 4: Data Summary Table

Feature1,8-Naphthyridin-3-ol1,5-Naphthyridin-3-ol
Primary Utility Antioxidant (Tetrahydro- form), AntibacterialKinase Inhibitor (c-Met, TGF-

), Antibacterial (GyrB)
Key Mechanism H-Atom Transfer (HAT), DNA IntercalationATP-Competitive Inhibition (Hinge Binder)
Metal Coordination High (Bidentate N1-N8 pocket)Low (Monodentate only)
Lipophilicity (LogP) Higher (generally > 1.5 for core)Lower (more polar distribution)
Tautomer Stability 3-OH form stable (vs 4-one)3-OH form stable
Synthesis Route Friedländer CondensationSkraup / Modified Friedländer

References

  • Antioxidant Activity of 1,8-Naphthyridines: Nam, T. G., et al. "Tetrahydro-1,8-naphthyridinol Analogues of

    
    -Tocopherol as Antioxidants in Lipid Membranes and Low-Density Lipoproteins." Journal of the American Chemical Society, 2007. Link
    
  • Medicinal Chemistry of Naphthyridines : M. Balasubramanian, et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." ResearchGate / Archiv der Pharmazie, 2015. Link

  • Kinase Inhibition (1,5-Scaffold) : Albrecht, B. K., et al. "Fused heterocyclic derivatives and methods of use (c-Met Inhibitors)." US Patent 9,066,954, 2015. Link

  • Tricyclic Gyrase Inhibitors : Eyer, P., et al. "Tricyclic gyrase inhibitors (1,5-naphthyridine intermediates)." European Patent EP2686320B1, 2014. Link

  • Synthesis Methodologies : Movassaghi, M., & Hill, M. D.[1] "Single-Step Synthesis of Pyrimidine Derivatives." Journal of the American Chemical Society, 2006. (Cited for general N-heterocycle synthesis protocols relevant to naphthyridines). Link

Sources

Comparative Structural Validation of 1,8-Naphthyridine Scaffolds: The COSY/HSQC Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists

Executive Summary: The Structural Ambiguity Challenge

In drug discovery, the 1,8-naphthyridine scaffold is a privileged structure, frequently appearing in antimicrobial agents, antitumor drugs, and phosphodiesterase inhibitors. However, validating substituted naphthyridines presents a specific analytical bottleneck: regio-isomerism .

Synthetic pathways (e.g., Friedländer condensation) often yield mixtures of 1,8- and 1,5-naphthyridines, or ambiguous substitution patterns (e.g., C2 vs. C7 substitution). Traditional 1D


H NMR is often insufficient due to signal overlap in the aromatic region (7.0–9.0 ppm) and the lack of connectivity data.

This guide compares the industry-standard validation workflows and demonstrates why the COSY (Correlation Spectroscopy) + HSQC (Heteronuclear Single Quantum Coherence) combinatorial approach offers the optimal balance of speed, accuracy, and resource efficiency compared to X-ray crystallography or 1D NMR alone.

Comparative Analysis of Validation Methods

The following table evaluates the COSY/HSQC workflow against common alternatives for validating fused heterocyclic scaffolds.

FeatureMethod A: 1D

H NMR Only
Method B: LC-MS / HRMS Method C: X-Ray Crystallography Method D: COSY + HSQC (Recommended)
Primary Output Chemical shifts, integrationMolecular weight, formula3D atomic coordinatesProton connectivity, C-H correlation
Regio-Specificity Low (Ambiguous for isomers)None (Isomers have same mass)Absolute High (Traces spin systems)
Sample State SolutionSolutionSolid Crystal (Required)Solution
Time to Result < 10 Minutes< 10 MinutesDays to Weeks1 - 2 Hours
Material Req. < 1 mg< 0.1 mg> 5 mg (High purity)2–10 mg
Limitation Signal overlap; cannot prove connectivity.Cannot distinguish 1,5- vs 1,8- isomers.Requires single crystal growth (high failure rate).Requires typically >2 mg for fast HSQC.

Verdict: While X-ray is the "gold standard," it is a bottleneck. COSY + HSQC is the only scalable, solution-phase method that provides definitive structural proof for regio-isomers without the need for crystallization.

Technical Foundation: The 1,8-Naphthyridine System

To validate this scaffold, one must understand its magnetic environment. The 1,8-naphthyridine core consists of two fused pyridine rings.

Numbering and Expected Shifts
  • Positions 2 & 7 (

    
     to N):  Most deshielded (
    
    
    
    8.8 – 9.2 ppm).
  • Positions 4 & 5 (

    
     to N):  Intermediate deshielding (
    
    
    
    8.2 – 8.6 ppm).
  • Positions 3 & 6 (

    
     to N):  Most shielded aromatic protons (
    
    
    
    7.4 – 7.8 ppm).
The "Fingerprint" Coupling ( )
  • 
     / 
    
    
    
    :
    ~4.0 – 4.5 Hz (Vicinal).
  • 
     / 
    
    
    
    :
    ~8.0 – 8.5 Hz (Vicinal, characteristic of pyridines).
  • 
     / 
    
    
    
    :
    ~1.5 – 2.0 Hz (Long-range meta coupling).

Experimental Protocol: The Self-Validating Workflow

This protocol ensures high-confidence assignment. It is designed to be self-validating : if the COSY cross-peaks do not match the HSQC carbon types, the structure is rejected.

Step 1: Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for naphthyridines to prevent aggregation and sharpen exchangeable proton signals.
  • Concentration: Dissolve 5–10 mg of compound in 600

    
    L solvent. Filter to remove particulates (essential for 2D quality).
    
Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • 1D

    
    H:  Run first. Optimize SW (Spectral Width) to capture all aromatics (usually -1 to 11 ppm).
    
  • COSY (gCOSY):

    • Scans: 4–8 per increment.

    • Increments: 256 (t1) x 2048 (t2).

    • Relaxation Delay (d1): 1.5 s.

  • HSQC (Multiplicity-Edited):

    • Scans: 8–16 (depending on concentration).[1]

    • Coupling Constant (

      
      ): Set to 145 Hz (standard for aromatics).
      
    • Differentiation: Methylene (CH

      
      ) peaks phase opposite to CH/CH
      
      
      
      .
Step 3: The Logic Flow (Diagram)

ValidationWorkflow Start Crude Product (1,8-Naphthyridine Derivative) H1 1D 1H NMR (Identify distinct spin populations) Start->H1 Decision1 Overlapping Signals? H1->Decision1 COSY 2D COSY (Trace H-H Connectivity) Decision1->COSY Yes (Standard) Assign Map Spin Systems (Ring A vs Ring B) Decision1->Assign No (Rare) HSQC 2D HSQC (Resolve H-C Correlations) COSY->HSQC Confirm C-H pairs HSQC->Assign Final Structure Validated Assign->Final

Figure 1: The logical workflow for validating fused heterocycles. The combination of COSY and HSQC resolves the ambiguity often found in the "Overlapping Signals" decision node.

Case Study: 7-Methyl-2-Phenyl-1,8-Naphthyridine[2]

To illustrate the power of this method, we analyze a synthesized derivative where symmetry is broken.

The Challenge: Distinguishing H-3, H-4, H-5, and H-6. In 1D NMR, the phenyl protons (7.4–7.6 ppm) often overlap with the naphthyridine H-3/H-6 protons.

Data Interpretation Walkthrough
1. The Anchor Points (1D NMR)
  • Methyl Group: A sharp singlet at

    
     2.8 ppm (3H). This anchors the "Right Ring" (Ring B).
    
  • H-2 Proton: Absent (substituted by Phenyl).

  • H-7 Proton: Absent (substituted by Methyl).

2. COSY Analysis (Connectivity)
  • Ring A (Phenyl side): We look for a doublet (H-4) coupling to a doublet (H-3).

    • Observation: Signal at

      
       8.4 (d, 
      
      
      
      ) shows a strong cross-peak to
      
      
      8.1 (d,
      
      
      ).
    • Deduction: This is the H-4/H-3 spin system.

  • Ring B (Methyl side): We look for H-5 and H-6.

    • Observation: Signal at

      
       8.3 (d, 
      
      
      
      ) correlates with
      
      
      7.5 (d,
      
      
      ).
    • Crucial Check: Does the Methyl singlet (

      
       2.8) show a correlation?
      
    • Result: In standard COSY, 4-bond coupling is weak. However, if a weak cross-peak is seen between Methyl and the

      
       7.5 doublet, it confirms 
      
      
      
      7.5 is H-6 (adjacent to C-7).
3. HSQC Analysis (Resolution)
  • The phenyl ring protons appear as a multiplet at 7.4–7.6 ppm.

  • The naphthyridine H-6 doublet is also at 7.5 ppm.

  • HSQC Solution: The HSQC spectrum separates these based on carbon shifts.

    • Phenyl Carbons: Typically

      
       128–130 ppm.
      
    • Naphthyridine C-6: Typically

      
       122–124 ppm (more shielded due to 
      
      
      
      -position to N).
    • Result: We see the proton signal at 7.5 ppm correlating to two distinct carbon environments, allowing us to mathematically subtract the phenyl integral and isolate the H-6 integral.

Structural Connectivity Map

ConnectivityMap N1 N1 C2 C2 (Phenyl) N1->C2 C8a C8a C3 C3-H (d, 8.1) C2->C3 C4 C4-H (d, 8.4) C3->C4 C3->C4 COSY J=8.2 C4a C4a C4->C4a C4a->N1 C5 C5-H (d, 8.3) C4a->C5 C8a->C4a N8 N8 N8->C8a C7 C7 (Methyl) C7->N8 C6 C6-H (d, 7.5) C6->C7 C5->C6 C5->C6 COSY J=8.0 Note HSQC separates C6-H from Phenyl overlap Note->C6

Figure 2: Connectivity Map for 7-methyl-2-phenyl-1,8-naphthyridine. Blue nodes represent the Ring A spin system; Green nodes represent the Ring B spin system. Red dashed lines indicate the critical COSY correlations that establish the vicinal relationships.

Conclusion

For 1,8-naphthyridine derivatives, 1D NMR is necessary but insufficient due to the high probability of peak overlap in the aromatic region. X-ray crystallography is definitive but resource-heavy.

The COSY/HSQC workflow provides a robust, self-validating system. By establishing proton-proton connectivity (COSY) and filtering through the carbon dimension (HSQC), researchers can unambiguously assign regio-isomers in solution state within hours. This approach should be the standard operating procedure (SOP) for validating fused heterocyclic scaffolds in medicinal chemistry.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Litvic, M., et al. (2012). "Regioselective synthesis and NMR structural elucidation of some new 1,8-naphthyridine derivatives." Journal of Heterocyclic Chemistry, 49(2).

  • Bruker BioSpin. (2023). "2D NMR Step-by-Step Guide: HSQC and COSY Parameters." Bruker User Manuals.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

  • Revue Roumaine de Chimie. (2010). "Assignments of 1H and 13C NMR spectra of benzo[b][1,8]naphthyridone."

Sources

Safety Operating Guide

Proper Disposal of 1,8-Naphthyridin-3-ol Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,8-Naphthyridin-3-ol hydrobromide, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, adhering to the highest standards of scientific integrity and regulatory compliance.

Understanding the Compound: Hazard Profile and Regulatory Context

1,8-Naphthyridin-3-ol hydrobromide is a halogenated heterocyclic organic compound. Due to the presence of the bromine atom and the naphthyridine core, it is classified as a halogenated organic waste .[1][2] Such compounds require specific disposal procedures to mitigate potential environmental and health risks.[1] All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such chemicals in regular trash or down the sanitary sewer.[3][4]

While a specific Safety Data Sheet (SDS) for 1,8-Naphthyridin-3-ol hydrobromide was not available at the time of this writing, related structures, such as 2-(1,8-Naphthyridin-2-yl)phenol, are known to be harmful if swallowed and can cause serious eye damage. Therefore, a conservative approach, treating 1,8-Naphthyridin-3-ol hydrobromide as a hazardous substance, is essential.

Key Regulatory Pillars:

Regulatory Body Key Mandate Relevance to 1,8-Naphthyridin-3-ol Hydrobromide Disposal
EPA (Environmental Protection Agency) Regulates hazardous waste from "cradle to grave" under RCRA.[3][5]Dictates that this compound cannot be disposed of as normal waste and must be managed through a licensed hazardous waste facility.
OSHA (Occupational Safety and Health Administration) Ensures safe and healthful working conditions, including the management of laboratory chemicals.[6][7]Requires a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and waste disposal.[6][8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1,8-Naphthyridin-3-ol hydrobromide is a systematic process. The following workflow ensures compliance and safety at every stage.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Gather Gather Necessary Materials PPE->Gather Characterize Characterize Waste Gather->Characterize Segregate Segregate Halogenated Waste Characterize->Segregate Container Select Appropriate Container Segregate->Container Label Label Container Correctly Container->Label Store Store Safely Label->Store Inspect Weekly Inspection Store->Inspect Request Request Waste Pickup Inspect->Request Document Maintain Records Request->Document

Caption: Disposal workflow for 1,8-Naphthyridin-3-ol hydrobromide.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the following:

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • Safety goggles or a face shield.

  • A laboratory coat .

All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Step 2: Waste Characterization and Segregation

Proper segregation of chemical waste is crucial for safety and cost-effective disposal.

  • Characterize the Waste: Identify all components of the waste stream. This includes the 1,8-Naphthyridin-3-ol hydrobromide, any solvents used, and any byproducts from a reaction.

  • Segregate as Halogenated Organic Waste: This compound must be collected in a waste container specifically designated for halogenated organic compounds.[1][9] Do not mix with non-halogenated waste.[9][10] Incompatible materials, such as strong oxidizing agents, should also be kept separate.[2]

Step 3: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and ensure safe transport.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[10] The label should include:

    • The words "Hazardous Waste ".[4]

    • The full chemical name: "1,8-Naphthyridin-3-ol hydrobromide ". Do not use abbreviations.[3]

    • A list of all other chemical constituents in the waste, with their approximate concentrations.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location.[3]

Step 4: Temporary Storage in the Laboratory

Accumulated waste must be stored safely pending collection by your institution's Environmental Health and Safety (EHS) department.

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[4]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.[5]

Step 5: Arranging for Final Disposal

Your institution's EHS office is responsible for the final disposal of hazardous waste.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection form.[3]

  • Documentation: Maintain a log of the waste generated, including the chemical composition, quantity, and date of generation. This documentation is crucial for regulatory compliance.

Emergency Procedures in Case of a Spill

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills (manageable by laboratory personnel):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and contaminated debris and place it in a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (requiring EHS assistance):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team.

    • Prevent entry into the affected area until it has been cleared by trained professionals.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of 1,8-Naphthyridin-3-ol hydrobromide is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the broader community. Always consult your institution's specific Chemical Hygiene Plan and waste disposal protocols, as local regulations may vary.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]

  • Environmental Health & Safety, The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

  • Carl ROTH. (2025, June 11). Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Euclid Chemical. (2023, November 6). Material Safety Data Sheet. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,8-Naphthalic anhydride, 97%. Retrieved from [Link]

  • Environment, Health and Safety, University of Florida. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Naphthyridin-3-ol hydrobromide
Reactant of Route 2
1,8-Naphthyridin-3-ol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.